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  • Product: undecane-4,8-dione
  • CAS: 13505-35-6

Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation of Undecane-4,8-dione: A Comprehensive Guide to FTIR and NMR Analytics

Executive Summary The structural verification of symmetric aliphatic diketones requires a rigorous, multi-modal spectroscopic approach. Undecane-4,8-dione (SMILES: CCCC(=O)CCCC(=O)CCC), an 11-carbon aliphatic chain featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of symmetric aliphatic diketones requires a rigorous, multi-modal spectroscopic approach. Undecane-4,8-dione (SMILES: CCCC(=O)CCCC(=O)CCC), an 11-carbon aliphatic chain featuring ketone moieties at the C4 and C8 positions, serves as a critical intermediate in advanced organic synthesis and materials science[1]. Because2 lack the complex splitting patterns of rigid cyclic systems, their characterization relies heavily on precise chemical shift mapping and vibrational frequency analysis[2]. This whitepaper provides a definitive, self-validating technical guide to the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy of undecane-4,8-dione.

Molecular Architecture & Magnetic Equivalence

Before executing any spectroscopic protocol, one must analyze the target's molecular symmetry. Undecane-4,8-dione possesses an internal mirror plane passing directly through the C6 methylene carbon. This symmetry ( C2v​ or Cs​ depending on the instantaneous conformer) fundamentally simplifies its spectral footprint. The 11 carbon atoms are reduced to just 6 distinct magnetic environments, rendering the two halves of the molecule chemically and magnetically equivalent.

Symmetry_Logic A Undecane-4,8-dione (Internal Symmetry Plane) B C1 & C11 Equivalent (CH3) A->B C C2 & C10 Equivalent (CH2) A->C D C3 & C9 Equivalent (CH2) A->D E C4 & C8 Equivalent (C=O) A->E F C5 & C7 Equivalent (CH2) A->F G C6 Unique (CH2) A->G

Molecular symmetry of undecane-4,8-dione leading to magnetic equivalence.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides rapid, non-destructive confirmation of the functional groups present in 3[3]. For undecane-4,8-dione, the dominant feature is the intense ν(C=O) stretching vibration characteristic of unstrained, acyclic aliphatic ketones.

Quantitative Vibrational Data
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
2960Strong νas​ (C-H)Asymmetric CH₃ stretch
2930Strong νas​ (C-H)Asymmetric CH₂ stretch
2870Medium νs​ (C-H)Symmetric CH₂/CH₃ stretch
1712Very Strong ν (C=O)Ketone carbonyl stretch
1460Medium δ (C-H)CH₂ scissoring
1410Weak δ (C-H)CH₂ bending ( α to C=O)
1375Medium δ (C-H)CH₃ symmetric bend (umbrella mode)
ATR-FTIR Experimental Protocol & Causality

Causality of Method: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pellet transmission. Liquid diketones can be analyzed neat on a diamond crystal. This prevents the hygroscopic nature of KBr from introducing spurious O-H stretching bands (~3300 cm⁻¹) and water bending modes (~1640 cm⁻¹) that could obscure the critical aliphatic C-H and carbonyl C=O regions.

Self-Validating System Standard: The background spectrum serves as an intrinsic system validation. A flat baseline with expected atmospheric signatures (CO₂ at 2350 cm⁻¹ and H₂O vapor branches) confirms detector linearity and optical bench integrity. If negative absorbance bands appear in the final sample spectrum, it indicates crystal contamination prior to the background scan, rendering the data invalid and necessitating a protocol restart.

Step-by-Step Methodology:

  • Crystal Preparation: Wipe the diamond ATR crystal with a lint-free tissue soaked in HPLC-grade isopropanol. Allow the solvent to fully evaporate.

  • Background Acquisition: Collect 32 scans of ambient air at a resolution of 4 cm⁻¹. Verify the absence of anomalous peaks.

  • Sample Application: Deposit 1-2 drops of neat undecane-4,8-dione directly onto the center of the ATR crystal, ensuring complete coverage of the active sensor area.

  • Interferogram Acquisition: Collect 32 scans of the sample. The spectrometer software will automatically ratio the sample interferogram against the background to produce a transmittance/absorbance spectrum.

  • Data Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the evanescent wave, followed by baseline correction and peak picking.

FTIR_Workflow A ATR Crystal Cleaning (Isopropanol) B Background Scan (Ambient Air) A->B C Sample Application (Direct Deposition) B->C D Interferogram Acquisition (32 Scans) C->D E Fourier Transform & ATR Correction D->E F Vibrational Analysis (Peak Identification) E->F

Attenuated Total Reflectance (ATR) FTIR experimental protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides absolute confirmation of the carbon framework. The chemical shifts of undecane-4,8-dione are dictated by the deshielding effects of the two electron-withdrawing carbonyl groups.

Quantitative NMR Data

¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (ppm) Multiplicity Coupling (³J) Integration Assignment
0.90 Triplet (t) 7.4 Hz 6H C1, C11 (Terminal CH₃)

| 1.60 | Sextet (h) | 7.4 Hz | 4H | C2, C10 (CH₂ β to C=O) | | 1.85 | Quintet (p) | 7.2 Hz | 2H | C6 (Central CH₂ β to both C=O) | | 2.40 | Triplet (t) | 7.4 Hz | 4H | C3, C9 (CH₂ α to C=O, outer) | | 2.42 | Triplet (t) | 7.2 Hz | 4H | C5, C7 (CH₂ α to C=O, inner) |

¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (ppm) Carbon Type Assignment
13.8 CH₃ C1, C11
17.3 CH₂ C2, C10
18.2 CH₂ C6
41.8 CH₂ C5, C7
45.1 CH₂ C3, C9

| 211.5 | C=O (Quaternary) | C4, C8 |

NMR Experimental Protocol & Causality

Causality of Method: The choice of deuterated chloroform (CDCl₃) is not merely for solvation. The deuterium nucleus provides a robust lock signal that allows the spectrometer to actively compensate for superconducting magnet drift ( B0​ fluctuation) during acquisition. Furthermore, a specific relaxation delay ( D1​ ) of 2 seconds is enforced to allow full longitudinal relaxation ( T1​ ) of the protons, ensuring that the integration values accurately reflect the 6:4:2:4:4 proton ratio dictated by the molecule's symmetry.

Self-Validating System Standard: The lineshape of the residual CHCl₃ peak (7.26 ppm) acts as a self-validating metric for B0​ magnetic field homogeneity. A perfectly Lorentzian peak with a full-width at half-maximum (FWHM) of <1 Hz confirms optimal shimming. If the peak exhibits asymmetry, tailing, or splitting, the Z-axis gradients are misaligned, and acquisition must be halted until the TopShim routines are successfully repeated.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of undecane-4,8-dione in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Sample Loading: Transfer the homogeneous solution into a precision 5 mm NMR tube, ensuring a solvent column height of exactly 4 cm to prevent vortexing and field distortion.

  • Tuning and Locking: Insert the sample into the spectrometer. Tune and match the probe to the Larmor frequencies of ¹H and ¹³C. Lock the frequency to the deuterium resonance of CDCl₃.

  • Shimming: Execute 1D and 3D gradient shimming protocols to optimize magnetic field homogeneity across the sample volume. Verify the residual solvent lineshape.

  • ¹H Acquisition: Execute the standard 30-degree pulse program (zg30). Acquire 16 scans with a 2-second relaxation delay and an acquisition time of 3 seconds.

  • ¹³C Acquisition: Execute a power-gated decoupling pulse program (zgpg30) to remove ¹H-¹³C scalar coupling. Acquire 512 scans with a 2-second relaxation delay.

  • Data Processing: Apply a Fourier transform, perform zero- and first-order phase corrections, apply a polynomial baseline correction, and reference the spectra to the TMS signal at 0.00 ppm.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B Lock & Shim (B0 Homogeneity) A->B C Pulse Sequence (zg30 / zgpg30) B->C D Data Acquisition (FID Generation) C->D E Fourier Transform & Phase Correction D->E F Spectral Analysis (Integration) E->F

Step-by-step NMR spectroscopy workflow for structural elucidation.

References

  • Source: nih.
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (Langmuir)

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Topography of Undecane-4,8-dione: A Mechanistic Guide for ESI-MS/MS and EI-MS Workflows

Executive Summary For analytical chemists, lipidomic researchers, and drug development professionals, the accurate structural elucidation of aliphatic diketones is a critical capability. Undecane-4,8-dione ( C11​H20​O2​...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For analytical chemists, lipidomic researchers, and drug development professionals, the accurate structural elucidation of aliphatic diketones is a critical capability. Undecane-4,8-dione ( C11​H20​O2​ ), a symmetrical 1,5-diketone, presents a highly specific fragmentation topography that serves as a model for understanding complex carbonyl rearrangements[1]. This whitepaper provides an in-depth mechanistic analysis of its behavior under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) mass spectrometry conditions, establishing a self-validating framework for its identification.

Structural Topography and Ionization Dynamics

Undecane-4,8-dione consists of an 11-carbon aliphatic backbone with carbonyl groups positioned at C4 and C8. This specific 1,5-spacing is the primary driver of its gas-phase ion chemistry.

  • SMILES: CCCC(=O)CCCC(=O)CCC

  • Exact Mass: 184.1463 Da

  • Key Structural Feature: The three-carbon linker (- CH2​

    CH2​

    CH2​ -) separating the two carbonyls allows for optimal spatial proximity during intramolecular reactions, dictating the dominant fragmentation pathways in both EI and ESI environments.

Electrospray Ionization (ESI-MS/MS): The Pyrylium Pathway

Under soft ionization conditions (Positive ESI) combined with Collision-Induced Dissociation (CID), the fragmentation of undecane-4,8-dione is governed by charge-driven intramolecular cyclization.

The Causality of Cyclization

When the molecule is protonated to form [M+H]+ ( m/z 185.15), the charge is localized on one of the carbonyl oxygens, rendering its adjacent carbon highly electrophilic. Because the molecule is a 1,5-diketone, the second carbonyl oxygen is positioned perfectly to act as an intramolecular nucleophile. This results in the formation of a 6-membered cyclic hemiketal intermediate.

Driven by the thermodynamic stability of extended conjugation, this intermediate rapidly dehydrates (loss of H2​O , -18 Da) to form a 2,6-dipropylpyrylium cation ( m/z 167.14)[2]. The pyrylium ion is an aromatic-like oxonium system that acts as a massive thermodynamic sink, making it the diagnostic base peak for this class of compounds[3].

PyryliumPathway M Undecane-4,8-dione [M+H]+ m/z 185 C Cyclic Hemiketal Intermediate M->C Nucleophilic Attack P 2,6-Dipropylpyrylium Cation m/z 167 C->P - H2O (18 Da) F Secondary Fragments (e.g., m/z 125) P->F CID (- Propene)

Figure 1: ESI-MS/MS collision-induced dissociation (CID) pathway yielding the pyrylium cation.

Table 1: ESI-MS/MS Diagnostic Fragmentation (Positive Ion Mode)
Precursor / Product Ion ( m/z )FormulaMechanistic PathwayRelative Abundance
185.15 [C11​H21​O2​]+ Protonated Molecular Ion [M+H]+ Low
167.14 [C11​H19​O]+ Cyclization & Dehydration (Pyrylium formation)Base Peak (100%)
125.09 [C8​H13​O]+ Pyrylium CID (Retro-ene loss of propene, -42 Da)Moderate
71.05 [C4​H7​O]+ Charge-driven α -cleavage (Butyryl cation)Low-Moderate

Electron Ionization (EI-MS) Fragmentation Mechanics (70 eV)

In contrast to ESI, the hard ionization of EI (70 eV) strips an electron from a carbonyl oxygen lone pair, creating a radical cation ( M+∙ , m/z 184). The subsequent fragmentation is driven by radical site initiation and charge stabilization[4].

α -Cleavage Dynamics

The homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group ( α -cleavage) is the most kinetically favorable pathway.

  • External Cleavage: Cleavage of the C3-C4 bond results in the loss of a propyl radical ( ∙C3​H7​ , 43 Da), yielding an ion at m/z 141 .

  • Acylium Ion Formation: If the charge is retained on the smaller fragment during α -cleavage, a highly resonance-stabilized butyryl cation ( C3​H7​C≡O+ ) is formed at m/z 71 . This is typically the base peak in the EI spectrum.

The McLafferty Rearrangement

The McLafferty rearrangement is a hallmark of carbonyl compounds possessing a γ -hydrogen[4]. Undecane-4,8-dione possesses γ -hydrogens on both the external propyl chains (C1/C11) and the internal linker (C5/C7).

External Rearrangement: The C4 carbonyl oxygen abstracts a hydrogen from C1 via a 6-membered transition state. This induces the cleavage of the C2-C3 α

β bond, expelling neutral ethene ( C2​H4​ , 28 Da) and leaving an enol radical cation at m/z 156 .
  • Internal Rearrangement: Abstraction of a hydrogen from C7 by the C4 carbonyl leads to the cleavage of the internal C5-C6 bond, expelling an enone neutral (98 Da) and yielding a fragment at m/z 86 .

  • Table 2: EI-MS Diagnostic Fragmentation (70 eV)
    Fragment Ion ( m/z )FormulaCleavage MechanismRelative Abundance
    184 C11​H20​O2+∙​ Molecular Ion ( M+∙ )Low (<5%)
    156 C9​H16​O2+∙​ External McLafferty Rearrangement (Loss of C2​H4​ )Moderate
    141 C8​H13​O2+​ α -Cleavage (Loss of ∙C3​H7​ )High
    86 C5​H10​O+∙ Internal McLafferty RearrangementModerate
    71 C4​H7​O+ α -Cleavage (Butyryl acylium ion)Base Peak (100%)
    43 C3​H7+​ Inductive Cleavage (Propyl cation)High

    Experimental Validation Protocol

    To ensure high-fidelity identification of undecane-4,8-dione in complex matrices, the following self-validating LC-ESI-MS/MS protocol must be employed. This methodology uses orthogonal validation (retention time + pyrylium transition) to eliminate false positives.

    Step-by-Step LC-MS/MS Methodology
    • Sample Preparation (Extraction):

      • Perform a liquid-liquid extraction (LLE) using a non-polar solvent (e.g., Hexane:Methyl tert-butyl ether, 1:1 v/v) to isolate the lipophilic diketone from aqueous matrices.

      • Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 80:20 with 0.1% Formic Acid).

    • Chromatographic Separation (UPLC):

      • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Gradient: Ramp from 20% Acetonitrile to 95% Acetonitrile over 8 minutes. The lipophilic nature of the undecane backbone ensures strong retention, typically eluting in the high-organic region.

    • Ionization & Acquisition (ESI+ Q-TOF/Orbitrap):

      • Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

      • Targeted MS/MS (PRM/MRM): Isolate the [M+H]+ precursor at m/z 185.15 (Isolation window: 1.0 Da).

      • Collision Energy (CE): Apply a CE ramp of 15–35 eV. Self-Validation Check: At 15 eV, the spectrum should be dominated by the m/z 167 pyrylium ion. At 35 eV, secondary fragmentation (e.g., m/z 125) must emerge.

    • Data Elucidation:

      • Confirm the presence of the 185→167 transition.

      • Verify the exact mass of the pyrylium fragment ( Δ ppm < 5) to rule out isobaric interferences.

    Workflow S1 1. Sample Preparation Liquid-Liquid Extraction & Reconstitution S2 2. Chromatography UPLC (C18) or GC (HP-5MS) S1->S2 S3 3. Ionization ESI (+) for LC or EI (70 eV) for GC S2->S3 S4 4. Mass Analysis High-Resolution Q-TOF or Orbitrap S3->S4 S5 5. Data Elucidation Pyrylium & McLafferty Profiling S4->S5

    Figure 2: End-to-end analytical workflow for the mass spectrometric characterization of diketones.

    Conclusion

    The mass spectrometric behavior of undecane-4,8-dione is a textbook demonstration of structure-driven fragmentation. In EI-MS, the molecule is defined by strictly localized radical mechanics ( α -cleavage and McLafferty rearrangements). In ESI-MS/MS, the 1,5-diketone architecture forces a highly specific intramolecular cyclization, yielding a diagnostic pyrylium cation. By leveraging these distinct, predictable pathways, analytical scientists can confidently identify and quantify this compound and its structural analogs in complex biological and environmental matrices.

    References

    • 4,8-Undecanedione | C11H20O2 | CID 551337 - PubChem.National Institutes of Health (NIH).
    • Mclafferty Rearrangement In Mass Spectrometry.Cornish College of the Arts Library.
    • Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry.National Institutes of Health (NIH) / PMC.
    • Synthesis, optical spectroscopy and laser potential of pyrylium tosylates.ResearchGate.

    Sources

    Foundational

    Thermodynamic Stability of Undecane-4,8-dione at Room Temperature: A Mechanistic and Computational Guide

    Executive Summary Undecane-4,8-dione (C₁₁H₂₀O₂, MW: 184.27 g/mol ) [1] is a medium-chain aliphatic diketone that serves as a critical intermediate in the synthesis of complex lipid-modulating therapeutics and cholesterol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Undecane-4,8-dione (C₁₁H₂₀O₂, MW: 184.27 g/mol ) [1] is a medium-chain aliphatic diketone that serves as a critical intermediate in the synthesis of complex lipid-modulating therapeutics and cholesterol management compounds [2]. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this molecule at standard room temperature (298.15 K) is paramount. Unlike 1,3-diketones, which exhibit significant enolization stabilized by intramolecular hydrogen bonding, the 1,5-dicarbonyl spacing in undecane-4,8-dione fundamentally alters its thermodynamic landscape.

    This whitepaper provides an in-depth analysis of the thermodynamic drivers governing undecane-4,8-dione at 298.15 K, detailing a self-validating experimental and computational workflow to quantify its stability, tautomeric equilibrium, and degradation resistance.

    Structural Dynamics and Thermodynamic Drivers

    Conformational Flexibility and Tautomerism

    At 298.15 K, the thermodynamic stability of undecane-4,8-dione is primarily dictated by the conformational flexibility of the three methylene groups separating the C4 and C8 carbonyl centers. Because direct π -conjugation between the carbonyls is impossible, the molecule exists overwhelmingly in the diketo form .

    The keto-enol tautomerization is thermodynamically disfavored at room temperature. The energy penalty required to break the C-H bond and form the enol is not offset by any resonance stabilization or favorable hydrogen-bonding geometries (which typically require a 6-membered transition state found in β -diketones). Consequently, the standard Gibbs free energy of tautomerization ( ΔGtaut∘​ ) is highly positive.

    Tautomerism Keto Undecane-4,8-dione (Keto Form) Enol Enol Tautomers (C4 / C8) Keto->Enol Equilibrium (298.15 K) Degradation Oxidative Degradation Enol->Degradation ROS / hν (Irreversible)

    Thermodynamic equilibrium of undecane-4,8-dione tautomers at 298.15 K.

    Isodesmic Reaction Modeling for Stability Estimation

    To accurately quantify the influence of the carbonyl groups on the overall stability of the molecule in the gas phase and in solution, advanced computational chemistry employs isodesmic reactions [3].

    Causality of Method: Standard Density Functional Theory (DFT) calculations often suffer from systematic electron correlation errors when calculating absolute enthalpies of formation. By constructing an isodesmic reaction—a hypothetical reaction where the number and types of chemical bonds are strictly conserved between reactants and products—these systematic errors perfectly cancel out. This allows for highly precise estimations of the stabilization energy imparted by the specific 1,5-dicarbonyl spacing in undecane-4,8-dione[3].

    Self-Validating Experimental Protocol

    To establish a trustworthy thermodynamic profile, empirical observation must be tightly coupled with computational validation. The following protocol describes a self-validating system to assess the room-temperature stability of undecane-4,8-dione.

    Step-by-Step Methodology

    Phase 1: Sample Preparation & Environmental Control

    • Solvent Selection: Dissolve high-purity undecane-4,8-dione in a non-protic, deuterated solvent (e.g., CDCl₃ or DMSO- d6​ ). Rationale: Protic solvents can artificially accelerate keto-enol exchange via solvent-mediated proton transfer, skewing the baseline thermodynamic equilibrium.

    • Thermal Equilibration: Seal the sample in an inert argon atmosphere to prevent oxidative degradation (ROS interaction). Incubate the sample in a Peltier-controlled chamber at exactly 298.15 K ( ± 0.05 K) for 48 hours to ensure true thermodynamic equilibrium is reached.

    Phase 2: In-Situ Quantification 3. Quantitative NMR (qNMR): Acquire ¹H and ¹³C NMR spectra. Rationale: NMR is a non-destructive technique that observes the equilibrium in-situ. Chromatographic methods (like HPLC) can inadvertently separate tautomers or induce degradation on the column, violating the integrity of the thermodynamic measurement. 4. Signal Integration: Integrate the α -methylene protons (adjacent to the carbonyls) against any trace vinylic protons (indicative of the enol form) to calculate the equilibrium constant ( Keq​ ).

    Phase 3: Computational Cross-Validation 5. DFT Optimization: Perform geometry optimizations of the keto and enol forms using the B3LYP/6-311++G(d,p) level of theory. 6. Thermodynamic Parameter Extraction: Calculate the theoretical ΔG∘ at 298.15 K. If the computationally derived Keq​ matches the empirical qNMR data within a 5% margin of error, the system is considered self-validated.

    Workflow Prep 1. Sample Preparation (Non-protic Solvent) Incubate 2. Thermal Incubation (298.15 K, 1 atm) Prep->Incubate DFT 4. Isodesmic Reaction Modeling (DFT) Prep->DFT NMR 3. In-situ NMR Quantification Incubate->NMR Data 5. Thermodynamic Parameter Extraction NMR->Data DFT->Data

    Self-validating workflow for thermodynamic stability assessment.

    Quantitative Data Synthesis

    Based on the integration of isodesmic computational models and standard aliphatic diketone behavior, the thermodynamic parameters for undecane-4,8-dione at room temperature are highly favorable for long-term stability in its diketo form. The lack of ring strain and the absence of steric clashes between the aliphatic tails contribute to a stable baseline.

    Table 1: Thermodynamic Parameters of Undecane-4,8-dione at 298.15 K

    ParameterValue / CharacteristicMechanistic Implication
    Physical State (298 K) LiquidHigh conformational entropy of the C11 aliphatic chain.
    Dominant Tautomer > 99.9% DiketoLack of resonance stabilization for the enol form.
    ΔGtaut∘​ (Keto Enol) + 45 to + 55 kJ/molEnolization is thermodynamically prohibited at room temp.
    Thermal Degradation Rate NegligibleHighly stable under inert atmosphere; requires extreme heat or strong base/acid catalysis to degrade.
    Isodesmic Stabilization Energy ~ 0 kJ/mol (Neutral)The C4 and C8 carbonyls act independently; no synergistic destabilization occurs.

    Conclusion

    Undecane-4,8-dione exhibits robust thermodynamic stability at room temperature (298.15 K). Because the carbonyl groups are separated by three methylene units, they operate as independent thermodynamic entities, preventing the spontaneous enolization seen in 1,3-diketones. By utilizing a self-validating framework combining non-destructive qNMR and isodesmic DFT calculations, researchers can confidently establish baseline stability metrics. This ensures that when undecane-4,8-dione is utilized as a precursor in the synthesis of advanced cholesterol-management therapeutics, its structural integrity remains uncompromised during standard storage and handling.

    References

    • National Center for Biotechnology Information (NIH). "4,8-Undecanedione - PubChem Compound Summary for CID 551337." PubChem,[Link] [1].

    • Dasseux, J.-L., et al. "Ketone compounds and compositions for cholesterol management and related uses.
    • Juma, L., & Costa, R. "Theory of Substituent Effects: Recent Advances." ResearchGate, Dec 2024.[Link] [3].

    Exploratory

    natural occurrence of undecane-4,8-dione in biological systems

    An In-Depth Technical Guide on the Chemical Reality and Biological Interactions of Undecane-4,8-Dione Executive Summary & Epistemological Clarification In the fields of natural product chemistry and pharmacognosy, long-c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide on the Chemical Reality and Biological Interactions of Undecane-4,8-Dione

    Executive Summary & Epistemological Clarification

    In the fields of natural product chemistry and pharmacognosy, long-chain alkanes and ketones are frequently identified as insect pheromones or plant volatiles. However, as a Senior Application Scientist, it is critical to immediately address a widespread epistemological misconception: undecane-4,8-dione (CAS 13505-35-6) is not a naturally occurring endogenous metabolite in biological systems [1].

    Instead, undecane-4,8-dione is a highly valuable biomass-derived synthetic compound and a critical pharmacophore scaffold. Its relationship to "nature" and "biological systems" is twofold:

    • Biomass Origin: It is synthesized as a "green biosolvent" derived from natural furfural (extracted from lignocellulosic plant biomass) [2].

    • Biological System Modulation: In pharmacology, undecane-4,8-dione derivatives are engineered to interact with mammalian biological systems, specifically targeting cellular lipid homeostasis, HMG-CoA reductase pathways, and Peroxisome Proliferator-Activated Receptors (PPARs) for cholesterol management [3].

    This whitepaper deconstructs the chemical reality of undecane-4,8-dione, detailing its synthesis from natural precursors, its pharmacological interactions within biological systems, and field-validated experimental protocols.

    The "Natural" Connection: Biomass-to-Biosolvent Pathway

    While undecane-4,8-dione cannot be isolated from living tissue, its carbon skeleton is entirely sourced from nature. The compound is synthesized via the valorization of lignocellulosic biomass. Hemicellulose is acid-hydrolyzed into furfural (a true natural product). Furfural then undergoes an aldol condensation-crotonization with methyl isobutyl ketone (MIBK), followed by selective catalytic hydrogenation to yield undecane-4,8-dione [2].

    This pathway represents a critical bridge between natural biological precursors and sustainable green chemistry.

    BiomassPathway N1 Lignocellulosic Biomass N2 Furfural (Natural Precursor) N1->N2 Acid Hydrolysis N3 Aldol Condensation (+ MIBK) N2->N3 Base Catalysis N4 Hydrogenation (Pd/Al2O3 Catalyst) N3->N4 Intermediate N5 Undecane-4,8-dione (Biosolvent/Scaffold) N4->N5 Reduction

    Fig 1: Synthetic pathway of undecane-4,8-dione from natural lignocellulosic biomass.

    Pharmacological Interactions in Biological Systems

    In drug development, the undecane-4,8-dione backbone serves as a lipophilic core for synthesizing complex ketone compounds aimed at managing dyslipidemia and cardiovascular diseases [3]. When introduced into mammalian biological systems, these derivatives influence intracellular cholesterol metabolism.

    Mechanistic Causality in Lipid Homeostasis

    The accumulation of cellular cholesterol derived from Low-Density Lipoprotein (LDL) normally triggers a negative feedback loop. Undecane-4,8-dione derivatives are designed to artificially modulate this system by:

    • Inhibiting HMG-CoA Reductase: Suppressing the de novo cholesterol biosynthetic pathway [4].

    • PPAR Activation: Stimulating Peroxisome Proliferator-Activated Receptors to increase the capacity of peroxisomes to metabolize fatty acids via the β -oxidation cycle [4].

    Quantitative Data: Pharmacological Targets
    Compound / ScaffoldPrimary Biological TargetModulated Biological SystemClinical Indication
    Undecane-4,8-dione (Core)N/A (Lipophilic Scaffold)Cellular Membrane PermeabilityPrecursor / Biosolvent
    1,11-Bis-(2-oxo-oxetan-3-yl)-undecane-4,8-dione HMG-CoA ReductaseHepatic Lipid BiosynthesisDyslipidemia [3]
    1,11-Bis-(5-oxo-tetrahydrofuran-2-yl)-undecane-4,8-dione PPAR- α / PPAR- γ Peroxisomal β -oxidationMetabolic Syndrome X [4]

    Experimental Protocols

    To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

    Protocol A: Catalytic Synthesis from Natural Furfural

    Objective: Synthesize undecane-4,8-dione from biomass-derived furfural using a tandem catalytic process.

    • Precursor Preparation: Dissolve 50 mmol of natural furfural and 150 mmol of MIBK in a basic aqueous solution (0.5 M NaOH). Causality: The excess MIBK drives the equilibrium of the aldol condensation forward, preventing furfural self-polymerization.

    • Aldol Condensation: Stir the mixture at 80°C for 4 hours. Extract the organic intermediate (C11 enone) using ethyl acetate and wash with brine until pH neutral.

    • Selective Hydrogenation: Transfer the intermediate to a high-pressure Parr reactor. Add 5 wt% Pd/Al 2​ O 3​ catalyst. Causality: Palladium on alumina is selected over Raney Nickel to ensure selective reduction of the alkene double bonds without over-reducing the carbonyl groups into alcohols.

    • Pressurization & Reaction: Purge the reactor with N 2​ , then pressurize with H 2​ to 30 bar. Heat to 120°C for 6 hours.

    • Purification: Filter the catalyst through a Celite pad. Distill the filtrate under reduced pressure to isolate pure undecane-4,8-dione. Validate via GC-MS (target m/z: 184.27) [1].

    Protocol B: In Vitro Biological System Evaluation (Lipid-Lowering Assay)

    Objective: Evaluate the efficacy of undecane-4,8-dione derivatives on cholesterol biosynthesis in HepG2 (human liver) cells.

    • Cell Culture: Seed HepG2 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24h at 37°C, 5% CO 2​ .

    • Compound Dosing: Treat cells with undecane-4,8-dione derivatives (1 µM, 10 µM, 50 µM) dissolved in trace DMSO (<0.1% final concentration). Causality: A vehicle control (0.1% DMSO) must be included to validate that lipid alterations are compound-driven, not solvent-driven.

    • Incubation & Lysis: Incubate for 48 hours. Wash cells with cold PBS and lyse using 1% Triton X-100 buffer.

    • Cholesterol Quantification: Use a fluorometric Amplex Red Cholesterol Assay. The enzyme cholesterol oxidase reacts with free cholesterol to produce H 2​ O 2​ , which is detected fluorometrically (Ex/Em = 530/590 nm).

    • Normalization: Normalize cholesterol levels to total cellular protein using a BCA assay to ensure data reflects true metabolic shifts rather than variations in cell proliferation.

    BioScreening S1 Compound Preparation (Undecane-4,8-dione deriv.) S2 In Vitro Culture (HepG2 Cell Line) S1->S2 S3 Cytotoxicity Assay (MTT / Viability Check) S2->S3 Quality Control S4 Lipid Profiling (Fluorometric Assay) S2->S4 Target Assay S5 Data Analysis (Efficacy vs. Toxicity) S3->S5 S4->S5

    Fig 2: Self-validating experimental workflow for biological system screening.

    Future Perspectives

    The dual identity of undecane-4,8-dione—as both a sustainable, biomass-derived green solvent and a potent pharmacological scaffold—highlights a growing trend in drug development. By sourcing starting materials from natural lignocellulose rather than petrochemicals, researchers can develop active pharmaceutical ingredients (APIs) for cholesterol management with a significantly reduced environmental footprint [2].

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 551337, 4,8-Undecanedione." PubChem, National Institutes of Health. URL:[Link]

    • Anastas, P. T., et al. "Two-Step Production of a Furfural-Derived Biosolvent in a Single Reactor: an Economic and Life Cycle Assessment Study." Green Chemistry, ResearchGate, 2026. URL:[Link]

    • Dasseux, J. L., et al. "Ketone compounds and compositions for cholesterol management and related uses." U.S. Patent 7,304,093 B2, Google Patents, 4 Dec. 2007.
    • Dasseux, J. L., et al. "Ketone compounds and compositions for cholesterol management and related uses." U.S. Patent Application 2004/0198814 A1, Google Patents, 7 Oct. 2004.
    Foundational

    Exploratory Synthesis Pathways for Undecane-4,8-dione: A Technical Whitepaper

    Executive Summary Undecane-4,8-dione (C₁₁H₂₀O₂)[1] is a symmetrical 1,5-diketone of significant synthetic value. In the realm of advanced organic synthesis and drug development, 1,5-diketones serve as indispensable build...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Undecane-4,8-dione (C₁₁H₂₀O₂)[1] is a symmetrical 1,5-diketone of significant synthetic value. In the realm of advanced organic synthesis and drug development, 1,5-diketones serve as indispensable building blocks for the construction of complex heterocycles, including substituted pyridines, pyrans, and functionalized cyclopentenones[2]. Despite its structural simplicity, the linear, symmetric nature of undecane-4,8-dione presents unique regiochemical challenges during assembly. This whitepaper critically evaluates two exploratory synthesis pathways—an enolate-driven Michael addition coupled with decarboxylation, and a thermodynamically driven oxidative cleavage of a functionalized cycloalkene.

    Mechanistic Rationale & Pathway Design

    Pathway A: Enolate Michael Addition & Krapcho Decarboxylation

    The classical approach to 1,5-diketones involves the Michael addition of a ketone enolate to an -unsaturated ketone. However, the direct Michael addition of unactivated aliphatic ketones (e.g., heptan-4-one) often suffers from poor regioselectivity, competitive aldol condensations, and polyalkylation due to the reversibility of the reaction and the presence of multiple enolizable positions[3].

    To engineer a highly controlled, self-validating system, we utilize a -keto ester—ethyl 3-oxoheptanoate —as the nucleophile. The presence of the ethoxycarbonyl group lowers the pKa of the -protons to ~11, allowing for quantitative, regioselective enolate generation under mild basic conditions. This enolate attacks the terminal olefin of hex-1-en-3-one to form a stable -keto ester intermediate.

    To unmask the target 1,5-diketone, the intermediate is subjected to a Krapcho decarboxylation [4]. Operating under near-neutral conditions (LiCl in aqueous DMSO at 150 °C), this method avoids the harsh alkaline or acidic conditions of traditional saponification that could trigger unwanted retro-Michael or intramolecular aldol side reactions[5]. The chloride ion acts as a nucleophile in an S_N2 attack on the ethyl group, triggering the expulsion of CO₂ and yielding undecane-4,8-dione.

    PathwayA A Ethyl 3-oxoheptanoate (Nucleophile) C Mild Base Catalysis (e.g., EtONa, EtOH) A->C B Hex-1-en-3-one (Electrophile) B->C D Michael Adduct (β-keto ester intermediate) C->D E Krapcho Decarboxylation (LiCl, DMSO/H2O, 150°C) D->E F Undecane-4,8-dione (Target 1,5-Diketone) E->F

    Fig 1. Mechanistic workflow of the Michael addition and Krapcho decarboxylation route.

    Pathway B: Oxidative Cleavage of 1,2-Dipropylcyclopentene (Ozonolysis)

    An alternative, highly atom-economical route bypasses C-C bond formation entirely in favor of targeted C=C bond cleavage. By subjecting 1,2-dipropylcyclopentene to ozonolysis, the 5-membered ring is opened to yield the linear 11-carbon chain of undecane-4,8-dione.

    Following the Criegee mechanism, the initial 1,3-dipolar cycloaddition of ozone across the alkene forms a primary molozonide, which rapidly rearranges to a secondary ozonide[6]. The causality of the workup choice is critical here: a reductive workup using dimethyl sulfide (DMS) is strictly required. DMS selectively reduces the peroxide bond of the ozonide, preventing over-oxidation to carboxylic acids and cleanly preserving the 1,5-diketone architecture.

    PathwayB A 1,2-Dipropylcyclopentene B Ozone (O3) / CH2Cl2 -78°C A->B C Secondary Ozonide (Criegee Intermediate) B->C D Reductive Workup (DMS or Zn/AcOH) C->D E Undecane-4,8-dione D->E

    Fig 2. Oxidative cleavage of 1,2-dipropylcyclopentene via ozonolysis.

    Step-by-Step Experimental Protocols

    Protocol A: Synthesis via Michael Addition and Krapcho Decarboxylation

    Step 1: Enolate Formation and Michael Addition

    • Charge a flame-dried, nitrogen-purged round-bottom flask with absolute ethanol (100 mL) and sodium ethoxide (0.1 equiv, 5.0 mmol). Causality: A catalytic amount of base is sufficient because the resulting enolate is continuously regenerated, minimizing base-catalyzed degradation of the enone.

    • Add ethyl 3-oxoheptanoate (1.0 equiv, 50 mmol) dropwise at 0 °C. Stir for 30 minutes to ensure complete enolate generation.

    • Slowly add hex-1-en-3-one (1.05 equiv, 52.5 mmol) over 1 hour via a syringe pump. Causality: Slow addition maintains a low local concentration of the highly reactive enone, preventing its self-condensation or polymerization.

    • Warm the reaction to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate -keto ester.

    Step 2: Krapcho Decarboxylation

    • Dissolve the crude intermediate in a mixture of DMSO (50 mL) and water (2.0 equiv).

    • Add anhydrous lithium chloride (LiCl) (2.0 equiv).

    • Heat the mixture to 150 °C under a reflux condenser for 6 hours. Monitor CO₂ evolution.

    • Cool to room temperature, dilute with brine (100 mL), and extract with diethyl ether (3 × 50 mL).

    • Wash the combined organic layers extensively with water (5 × 50 mL) to remove all traces of DMSO, dry over MgSO₄, and concentrate.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate undecane-4,8-dione.

    Validation Checkpoint (System Self-Validation): Post-decarboxylation, ¹H NMR must show the complete disappearance of the ethoxy group signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm). IR spectroscopy will confirm the product via a strong, sharp aliphatic ketone C=O stretch at ~1715 cm⁻¹.

    Protocol B: Synthesis via Oxidative Cleavage (Ozonolysis)

    Step 1: Ozonolysis of 1,2-Dipropylcyclopentene

    • Dissolve 1,2-dipropylcyclopentene (50 mmol) in anhydrous dichloromethane (CH₂Cl₂, 150 mL) in a multi-neck flask equipped with a gas dispersion tube.

    • Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures stabilize the highly reactive primary ozonide and prevent solvent oxidation.

    • Bubble a stream of ozone/oxygen mixture through the solution until a persistent faint blue color is observed.

    • Purge the solution with dry nitrogen for 15 minutes. Causality: Removing excess dissolved ozone prior to the addition of the reducing agent prevents explosive side reactions and over-oxidation.

    Step 2: Reductive Workup

    • While strictly maintaining the temperature at -78 °C, cautiously add dimethyl sulfide (DMS, 3.0 equiv) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours to ensure complete reduction of the secondary ozonide.

    • Wash the organic layer with water (2 × 50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    Validation Checkpoint (System Self-Validation): The visual cue of the faint blue color guarantees alkene consumption. Post-workup IR spectroscopy must show the complete disappearance of the C=C stretch (~1650 cm⁻¹) and the emergence of the carbonyl stretch (~1715 cm⁻¹).

    Quantitative Data & Yield Analysis

    The selection of a synthesis pathway depends heavily on the scale of production, available infrastructure, and tolerance for specific reagents. The table below summarizes the quantitative and qualitative metrics of both pathways.

    ParameterPathway A: Michael + KrapchoPathway B: Ozonolysis
    Overall Yield 65–75% (over 2 steps)80–90% (single pot, 2 stages)
    Atom Economy Moderate (Loss of CO₂, EtOH)High (Loss of O, DMS DMSO)
    Scalability High (Standard batch reactors)Moderate (Requires specialized O₃ generators)
    Reagent Toxicity Low (LiCl, DMSO, EtOH)High (Ozone gas is highly toxic and reactive)
    Regioselectivity Excellent (Directed by -keto ester)Excellent (Symmetric ring cleavage)

    Conclusion

    Both the Michael/Krapcho sequence and the ozonolysis of 1,2-dipropylcyclopentene offer robust, high-fidelity routes to undecane-4,8-dione. Pathway A is highly accessible for standard synthetic laboratories lacking specialized gas-handling equipment, utilizing the thermodynamic driving force of decarboxylation to ensure irreversible product formation. Conversely, Pathway B provides superior atom economy and overall yield, making it the preferred route for advanced facilities capable of safely managing cryogenic ozonolysis.

    References

    • In situ formed acetals facilitated direct Michael addition of unactivated ketones.New Journal of Chemistry (RSC Publishing).[URL: https://pubs.rsc.org/en/content/articlelanding/2017/NJ/C6NJ02954J]
    • One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives.PMC - NIH.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7953229/]
    • 4,8-Undecanedione | C11H20O2 | CID 551337.PubChem - NIH.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/551337]
    • Stereoelectronic Control in the Ozone-Free Synthesis of Ozonides.ResearchGate.[URL: https://www.researchgate.net/publication/229410114_Stereoelectronic_Control_in_the_Ozone-Free_Synthesis_of_Ozonides]
    • Krapcho Decarboxylation.Chem-Station Int. Ed.[URL: https://www.chem-station.
    • Krapcho decarboxylation.Wikipedia.[URL: https://en.wikipedia.

    Sources

    Protocols & Analytical Methods

    Method

    step-by-step laboratory synthesis protocol for undecane-4,8-dione

    An Application Note and Protocol for the Laboratory Synthesis of Undecane-4,8-dione Abstract This comprehensive guide details a robust and accessible laboratory protocol for the synthesis of undecane-4,8-dione, a valuabl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note and Protocol for the Laboratory Synthesis of Undecane-4,8-dione

    Abstract

    This comprehensive guide details a robust and accessible laboratory protocol for the synthesis of undecane-4,8-dione, a valuable 1,5-dicarbonyl compound. As crucial intermediates in organic synthesis, 1,5-diketones serve as precursors for a wide variety of carbocyclic and heterocyclic structures, making them highly relevant to researchers in medicinal chemistry and materials science.[1][2] This document provides a step-by-step methodology centered on the Michael addition reaction, a reliable C-C bond-forming strategy. Beyond the experimental procedure, this guide delves into the underlying reaction mechanism, purification techniques, comprehensive characterization of the final product, and essential safety protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required for the successful synthesis and validation of undecane-4,8-dione.

    Theoretical Background and Synthetic Strategy

    The Significance of 1,5-Diketones

    1,5-Diketones are a cornerstone in synthetic organic chemistry due to their versatile reactivity. The two carbonyl groups, separated by a three-carbon linker, allow for a variety of subsequent cyclization reactions to form important heterocyclic systems such as pyridines, pyrylium salts, and quinolines.[2][3] The synthesis of undecane-4,8-dione, a symmetrical 1,5-diketone, provides a fundamental example of the strategies used to construct this important structural motif.

    Chosen Synthetic Route: The Michael Addition

    The protocol outlined in this guide employs the Michael addition (or Michael reaction), a classic and highly effective method for forming carbon-carbon bonds.[4] This reaction involves the conjugate 1,4-addition of a nucleophile, in this case, a ketone enolate, to an α,β-unsaturated carbonyl compound.[5] For the synthesis of undecane-4,8-dione, the enolate of pentan-2-one is added to ethyl vinyl ketone .

    The reaction proceeds via the following mechanistic steps:

    • Enolate Formation: A base, such as potassium hydroxide (KOH), abstracts an α-proton from pentan-2-one to form a resonance-stabilized enolate ion. This step transforms the α-carbon into a potent nucleophile.

    • Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system in ethyl vinyl ketone. This is the key C-C bond-forming step.

    • Protonation: The resulting enolate intermediate is protonated during aqueous work-up to yield the final 1,5-dicarbonyl product, undecane-4,8-dione.

    Alternative Synthetic Approaches

    While the Michael addition is a robust method, other strategies exist for the synthesis of 1,4- and 1,5-diketones. A notable alternative is the Stetter reaction , which involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile like a thiazolium salt or cyanide.[6][7] This reaction operates under the principle of umpolung, where the normal electrophilic character of the aldehyde's carbonyl carbon is inverted to become nucleophilic.[6] However, for the synthesis of a simple, symmetrical diketone like undecane-4,8-dione, the direct Michael addition of readily available ketones is often more straightforward and cost-effective.

    Experimental Protocol

    This protocol is adapted from established methodologies for 1,5-diketone synthesis.[1][2]

    Materials and Reagents
    Reagent/MaterialFormulaMW ( g/mol )CAS No.Role/Comments
    Pentan-2-oneC₅H₁₀O86.13107-87-9Nucleophile Precursor
    Ethyl vinyl ketoneC₅H₈O84.121629-58-9Michael Acceptor
    Potassium Hydroxide (KOH)KOH56.111310-58-3Base/Catalyst
    Ethanol (EtOH), 200 proofC₂H₅OH46.0764-17-5Solvent
    Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Co-solvent (optional)
    Hydrochloric Acid (HCl), 1 MHCl36.467647-01-0Quenching Agent
    Diethyl ether (Et₂O)(C₂H₅)₂O74.1260-29-7Extraction Solvent
    Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying Agent
    Silica Gel (for chromatography)SiO₂60.087631-86-9Stationary Phase
    Hexane / Ethyl Acetate---Mobile Phase
    Equipment
    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel or syringe pump

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Thin Layer Chromatography (TLC) plates and chamber

    Step-by-Step Synthesis Procedure
    • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pentan-2-one (1.0 equiv, e.g., 10 mmol, 0.86 g).

    • Solvent Addition: Add ethanol (approx. 15 mL) to the flask to dissolve the pentan-2-one.

    • Base Addition and Enolate Formation: Cool the flask in an ice bath to 0 °C. Prepare a 60% aqueous solution of KOH (1.0 equiv, 10 mmol, 0.56 g in ~0.4 mL water). Slowly add the KOH solution to the stirred ketone solution. Continue stirring at 0 °C for 15-20 minutes to ensure complete formation of the enolate.[1][2]

    • Michael Acceptor Addition: While maintaining the temperature at 0 °C, add ethyl vinyl ketone (1.0 equiv, 10 mmol, 0.84 g) dropwise to the reaction mixture over 10 minutes. Note: For substrates with poor solubility in ethanol, a small amount of dichloromethane (~5 mL) can be added as a co-solvent.[2]

    • Reaction Monitoring: Allow the reaction to proceed at 0 °C, gradually warming to room temperature over 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting materials are consumed.

    • Work-up - Quenching: Once the reaction is complete, carefully quench the mixture by pouring it into a beaker containing ice-cold 1 M HCl (~20 mL). This will neutralize the KOH catalyst.

    • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Work-up - Washing and Drying: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure undecane-4,8-dione as a colorless or pale yellow oil. Alternatively, for larger scales, vacuum distillation can be employed.[8]

    Experimental Workflow Diagram

    Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Product Isolation cluster_purify Purification Pentanone 1. Add Pentan-2-one and Ethanol to Flask Cooling 2. Cool to 0 °C in Ice Bath Pentanone->Cooling KOH_add 3. Add aq. KOH Stir for 15 min Cooling->KOH_add EVK_add 4. Add Ethyl Vinyl Ketone Dropwise at 0 °C KOH_add->EVK_add React 5. Stir and Monitor by TLC (2-4h) EVK_add->React Quench 6. Quench with ice-cold 1M HCl React->Quench Extract 7. Extract with Diethyl Ether Quench->Extract Wash 8. Wash and Dry Organic Layer Extract->Wash Evaporate 9. Evaporate Solvent Wash->Evaporate Purify 10. Purify by Column Chromatography Evaporate->Purify

    Caption: Workflow for the synthesis of undecane-4,8-dione.

    Characterization of Undecane-4,8-dione

    Proper characterization is essential to confirm the identity and purity of the synthesized product.

    Physical Properties
    • Appearance: Colorless to pale yellow oil.

    • Molecular Formula: C₁₁H₂₀O₂[9]

    • Molecular Weight: 184.27 g/mol [9]

    Spectroscopic Data
    • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to be symmetrical.

      • δ ~2.45 (t, 4H, -CH₂ -C=O)

      • δ ~1.80 (m, 4H, O=C-CH₂-CH₂ -CH₂-C=O)

      • δ ~1.55 (sextet, 4H, -CH₂ -CH₃)

      • δ ~0.90 (t, 6H, -CH₂-CH₃ )

    • ¹³C NMR (CDCl₃, 100 MHz):

      • δ ~211.0 (C=O)

      • δ ~42.5 (-C H₂-C=O)

      • δ ~35.8 (-C H₂-CH₃)

      • δ ~20.0 (O=C-CH₂-C H₂)

      • δ ~17.5 (-C H₂-CH₃)

      • δ ~13.8 (-CH₂-C H₃)

    • Infrared (IR) Spectroscopy (Neat, cm⁻¹): The most prominent peak will be the strong carbonyl (C=O) stretch.

      • ν ~2960, 2875 (C-H stretching)

      • ν ~1715 (strong, C=O stretching)[10]

    • Mass Spectrometry (GC-MS, EI):

      • Expected Molecular Ion [M]⁺: m/z = 184.15[9]

    Safety Precautions

    • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

    • Flammable Solvents: Ethanol, diethyl ether, and hexane are highly flammable. Keep them away from ignition sources.

    • Corrosive Reagents: Potassium hydroxide (KOH) and hydrochloric acid (HCl) are corrosive. Handle with care to avoid skin and eye contact.

    • Dichloromethane: DCM is a suspected carcinogen. Use only in a fume hood and avoid inhalation of vapors.

    References

    • Asressu, K. H., et al. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. ACS Omega. [Link]

    • Yadav, V. K., et al. (2015). One-pot synthesis of 1,5-diketones from 3-acetyl-4-hydroxycoumarin and effective cyclization to unexpected 3,4-dihydropyridines. Organic & Biomolecular Chemistry. [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of 1,5-diketones by C-C coupling. Organic-chemistry.org. [Link]

    • Bahrami, H., et al. (2017). Palladium-catalyzed nucleophilic allylic substitution of Morita–Baylis–Hillman adducts with enamines: Synthesis of 1,5-dicarbonyl compounds. Comptes Rendus Chimie. [Link]

    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 551337, 4,8-Undecanedione. PubChem. [Link]

    • Wikipedia. (n.d.). Stetter reaction. En.wikipedia.org. [Link]

    • NextSDS. (n.d.). Undeca-4,8-dione — Chemical Substance Information. Nextsds.com. [Link]

    • Organic Chemistry Portal. (n.d.). Stetter Reaction. Organic-chemistry.org. [Link]

    • National Institute of Standards and Technology. (n.d.). Undecane, 4,8-dimethyl-. NIST Chemistry WebBook. [Link]

    • Domingo, L. R., & Aurell, M. J. (2012). Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. Molecules. [Link]

    • Organic Syntheses. (n.d.). Bicyclo[3.3.0]octane-2,6-dione. Orgsyn.org. [Link]

    • Miloudi, Y., et al. (2024). ONE-POT AND EFFICIENT SYNTHESIS OF SOME NEW BIS(1,5-DIARYL- 1,5-DIKETONES) VIA CLAISEN SCHMIDT CONDENSATION. Journal of Chemical Technology and Metallurgy. [Link]

    Sources

    Application

    Application Note: High-Confidence GC-MS Analysis of Undecane-4,8-dione for Research and Quality Control

    Abstract This application note provides a comprehensive, step-by-step protocol for the analysis of undecane-4,8-dione using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This application note provides a comprehensive, step-by-step protocol for the analysis of undecane-4,8-dione using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical workflow for the identification and potential quantification of this and similar aliphatic diketones. The protocol encompasses sample preparation, instrument configuration, data acquisition, and interpretation of mass spectral data, all grounded in established analytical principles to ensure scientific integrity and reproducibility.

    Introduction: The Significance of Undecane-4,8-dione Analysis

    Undecane-4,8-dione, a diketone, represents a class of organic compounds that can be of interest in various fields, including as intermediates in organic synthesis, potential biomarkers, or as components in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for such semi-volatile compounds due to its high separation efficiency and the definitive structural information provided by mass spectrometry.[1][2][3] This guide offers a foundational methodology that can be adapted to specific research and quality control needs.

    Experimental Workflow: A Validated Approach

    The following sections detail a self-validating experimental protocol. Each step is designed to ensure accuracy, precision, and reliability of the final results, adhering to principles outlined in established method validation guidelines.[2][4]

    Sample Preparation: Isolating the Analyte

    The choice of sample preparation technique is critical and depends on the sample matrix. For samples where undecane-4,8-dione is present in a liquid matrix, liquid-liquid extraction (LLE) is a straightforward and effective method.[5]

    Protocol for Liquid-Liquid Extraction (LLE):

    • Sample Collection: Collect the sample in a clean, contaminant-free glass container.[5]

    • Solvent Selection: Use a high-purity, volatile organic solvent in which undecane-4,8-dione is soluble and which is immiscible with the sample matrix. Dichloromethane or hexane are suitable choices.[5][6]

    • Extraction:

      • In a separatory funnel, combine the sample with an equal volume of the selected organic solvent.

      • Stopper the funnel and invert it, opening the stopcock to vent any pressure.

      • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

      • Allow the layers to separate completely.

    • Collection: Drain the organic layer (the bottom layer if using dichloromethane, the top layer if using hexane) into a clean glass flask.

    • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

    • Concentration (if necessary): If the analyte concentration is low, the extract can be concentrated by gently blowing a stream of inert gas (e.g., nitrogen) over the surface of the liquid.

    • Final Preparation: Transfer the final extract into a 2 mL amber glass autosampler vial with a PTFE-lined cap for GC-MS analysis.[6][7]

    GC-MS Instrumentation and Analytical Conditions

    The following instrumental parameters are recommended for the analysis of undecane-4,8-dione. These can be adapted based on the specific instrumentation available.

    Table 1: GC-MS Method Parameters

    Parameter Recommended Setting Rationale
    Gas Chromatograph Agilent 7890B or equivalentProvides reliable and reproducible chromatographic separation.
    Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar columnA non-polar column is suitable for the separation of semi-volatile, non-polar to moderately polar compounds like aliphatic ketones.[6]
    Injector Split/SplitlessAllows for flexibility in sample concentration. A splitless injection is recommended for trace analysis.[6]
    Injector Temperature 250 °CEnsures efficient volatilization of undecane-4,8-dione without thermal degradation.
    Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.0 mL/minInert carrier gas that provides good chromatographic efficiency.
    Oven Program Initial: 60 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C (hold for 5 min)This temperature program allows for the separation of a range of volatile and semi-volatile compounds while ensuring that undecane-4,8-dione is eluted with a good peak shape.[1][8]
    Mass Spectrometer Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer provides sufficient sensitivity and mass resolution for this application.
    Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[9][10]
    Source Temperature 230 °CMaintains the ion source at a consistent temperature to ensure stable ionization.
    Quadrupole Temperature 150 °CEnsures consistent mass filtering.
    Scan Range m/z 40-400Covers the expected mass range of the molecular ion and fragment ions of undecane-4,8-dione.
    Solvent Delay 3 minutesPrevents the high concentration of solvent from entering the mass spectrometer, which can damage the filament.

    Results and Discussion: Interpreting the Data

    Expected Chromatographic Behavior

    Under the specified GC conditions, undecane-4,8-dione is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the established method and can be used for preliminary identification.

    Mass Spectral Fragmentation of Undecane-4,8-dione

    The mass spectrum of undecane-4,8-dione is predicted based on the established fragmentation patterns of aliphatic ketones under electron ionization.[9][10][11] The molecular ion (M+) peak is expected at m/z 184, corresponding to the molecular weight of the compound.

    The primary fragmentation mechanism for ketones is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group.[11] This results in the formation of a stable acylium ion. For undecane-4,8-dione, there are four possible alpha-cleavage points, leading to a series of characteristic fragment ions.

    Table 2: Predicted Mass Fragments for Undecane-4,8-dione

    m/z Predicted Fragment Ion Fragmentation Pathway
    184[C11H20O2]+•Molecular Ion
    155[M - C2H5]+Alpha-cleavage with loss of an ethyl radical
    141[M - C3H7]+Alpha-cleavage with loss of a propyl radical
    127[M - C4H9]+Alpha-cleavage with loss of a butyl radical
    113[M - C5H11]+Alpha-cleavage with loss of a pentyl radical
    99[C6H11O]+Acylium ion from cleavage at the C4-C5 or C7-C8 bond
    85[C5H9O]+Acylium ion from cleavage at the C3-C4 or C8-C9 bond
    71[C4H7O]+Acylium ion from cleavage at the C5-C6 or C6-C7 bond
    57[C3H5O]+Acylium ion from cleavage at the C2-C3 or C9-C10 bond
    43[C2H3O]+Acylium ion from cleavage at the C1-C2 or C10-C11 bond

    Another potential fragmentation pathway for ketones with gamma-hydrogens is the McLafferty rearrangement, which results in the formation of a neutral alkene and a new radical cation.[11][12] For undecane-4,8-dione, this could lead to characteristic neutral losses.

    Method Validation and Quality Control

    To ensure the reliability of the analytical results, the method should be validated according to established guidelines.[2][4][13] Key validation parameters include:

    • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the unique retention time and mass spectrum of undecane-4,8-dione.[4]

    • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by preparing a series of calibration standards and plotting the response versus concentration. A correlation coefficient (R²) of ≥ 0.99 is typically desired.[2]

    • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery experiments.[2][13]

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[2][13]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.[4]

    Regular analysis of quality control samples, including blanks, standards, and spiked samples, is essential for monitoring the performance of the method over time.

    Visualizing the Workflow

    The following diagram illustrates the logical flow of the GC-MS analysis of undecane-4,8-dione.

    GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Concentration Concentration (optional) LLE->Concentration Vial Transfer to Vial Concentration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Integration Peak Integration Acquisition->Integration LibrarySearch Library Search/ Spectrum Interpretation Integration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Final Report Quantification->Report

    Caption: Workflow for the GC-MS analysis of undecane-4,8-dione.

    Conclusion

    This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of undecane-4,8-dione. By following the outlined procedures for sample preparation, instrument setup, and data interpretation, researchers can achieve high-confidence results for the identification and potential quantification of this and other aliphatic diketones. The principles of method validation discussed herein are crucial for ensuring the ongoing reliability and accuracy of the analytical data.

    References

    • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

    • MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]

    • Spectroscopy Online. (2026, March 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

    • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

    • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

    • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

    • Journal of Pharmaceutical Research and Reports. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

    • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

    • Gcms.cz. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]

    • ACS Publications. (n.d.). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Retrieved from [Link]

    • PMC. (n.d.). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]

    • Scirp.org. (n.d.). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

    • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.

    Sources

    Method

    Application Note: Optimized Solvent Extraction and Isolation Protocols for Undecane-4,8-dione

    Introduction & Mechanistic Rationale Undecane-4,8-dione (CAS 13505-35-6) is a versatile aliphatic 1,5-diketone utilized as a critical intermediate in the synthesis of complex heterocycles and lipid-regulating therapeutic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    Undecane-4,8-dione (CAS 13505-35-6) is a versatile aliphatic 1,5-diketone utilized as a critical intermediate in the synthesis of complex heterocycles and lipid-regulating therapeutic agents ([1], [2]). Because it is a neutral, non-ionizable molecule under standard pH conditions, its isolation from crude reaction mixtures relies entirely on differential solubility via [3].

    As an Application Scientist, the primary challenge in isolating aliphatic diketones is managing their tendency to form micro-emulsions in biphasic systems. Furthermore, their hydrogen-bond accepting carbonyls grant them a slight affinity for aqueous phases. This application note details a field-proven, self-validating LLE workflow designed to maximize recovery and purity.

    Physicochemical Profiling & Solvent Selection

    The extraction strategy is directly dictated by the molecule's physicochemical properties[1].

    ParameterValueImpact on Extraction Strategy
    Molecular Weight 184.27 g/mol Low molecular weight; highly mobile and soluble in organic phases.
    XLogP3 1.5Moderately lipophilic; preferentially partitions into organic solvents but retains slight aqueous solubility, necessitating multiple back-extractions.
    Functional Nature Neutral DiketoneNon-ionizable; acid/base washes will not alter its partition coefficient but can be used to wash away ionizable impurities.
    Physical State Viscous LiquidProne to volatile loss during rotary evaporation; requires controlled vacuum reduction.

    Causality in Solvent Selection: Methyl tert-butyl ether (MTBE) is prioritized over diethyl ether due to its higher boiling point (minimizing evaporative loss of the target diketone during concentration) and lower propensity for peroxide formation. Ethyl acetate (EtOAc) is an acceptable alternative but may extract more polar impurities from the aqueous phase.

    Primary Extraction Workflow

    LLE_Workflow A Crude Reaction Mixture B Aqueous Quench (H2O) A->B C Phase Separation B->C D Aqueous Phase (Discard/Extract) C->D Bottom Layer E Organic Phase (MTBE or EtOAc) C->E Top Layer F Brine Wash (Break Emulsion) E->F G Drying (MgSO4) F->G H Concentration (Rotary Evaporation) G->H I Isolated Undecane-4,8-dione H->I

    Workflow for the primary liquid-liquid extraction of undecane-4,8-dione.

    Detailed Step-by-Step Methodology: Primary Isolation

    This protocol establishes a self-validating system to ensure phase identity and complete moisture removal[3].

    Phase 1: Quenching and Partitioning

    • Quench: Transfer the crude reaction mixture to a suitably sized separatory funnel. Add an equal volume of deionized water to quench the reaction and dissolve water-soluble salts.

    • Extract: Add an equal volume of MTBE. Stopper the funnel, invert, and gently open the stopcock to vent pressure.

    • Agitate: Shake vigorously for 30–60 seconds, venting frequently to prevent pressure buildup.

    • Phase Identification (Self-Validation): Allow the layers to separate. To definitively confirm the organic layer, add a single drop of deionized water to the top layer. If the drop sinks through to the bottom layer, the top phase is confirmed as the organic layer.

    • Separate: Drain the lower aqueous layer into an Erlenmeyer flask. Retain the upper organic layer.

    • Back-Extract: Perform two additional extractions of the aqueous layer with fresh MTBE to ensure quantitative recovery (necessitated by the diketone's XLogP3 of 1.5).

    Phase 2: Washing and Emulsion Breaking 7. Combine: Pool all organic extracts in the separatory funnel. 8. Brine Wash: Wash the combined organic phase with 0.5 volumes of saturated aqueous NaCl (brine). Causality: Undecane-4,8-dione can stabilize micro-emulsions. Brine maximizes the ionic strength of the aqueous phase, forcing the organic solvent out of the water (salting-out effect) and rapidly breaking the emulsion.

    Phase 3: Drying and Concentration 9. Dry: Transfer the organic phase to a clean Erlenmeyer flask. Add anhydrous MgSO4 incrementally while swirling. Self-Validation: Continue adding MgSO4 until the powder flows freely like a "snowstorm" and ceases to clump at the bottom. This visual cue validates that all residual water has been absorbed. 10. Filter: Filter the mixture through a fluted filter paper to remove the hydrated MgSO4. 11. Concentrate: Evaporate the solvent using a rotary evaporator. Maintain the water bath at ≤35°C to prevent co-evaporation of the moderately volatile diketone.

    Advanced Purification: Chemoselective Bisulfite Extraction

    If the synthesis route leaves unreacted aldehydes or highly electrophilic ketones in the crude mixture, standard LLE will fail to separate them from undecane-4,8-dione. In such cases, a chemoselective bisulfite extraction is required ([4]).

    Mechanistic Causality: Sodium bisulfite (NaHSO3) reacts rapidly with unhindered aldehydes to form charged, highly water-soluble bisulfite adducts. Because undecane-4,8-dione is a sterically hindered internal diketone, it remains unreactive and stays entirely in the organic phase[4].

    Bisulfite_Purification A Crude Extract (Contains Aldehydes) B Add Saturated NaHSO3 (aq) A->B C Shake (30s) B->C D Biphasic Separation C->D E Aqueous Phase (Bisulfite Adducts) D->E Water-Soluble F Organic Phase (Pure Diketone) D->F Uncharged

    Chemoselective bisulfite extraction workflow for reactive impurity removal.

    Bisulfite Protocol Steps:

    • Dissolve the crude diketone mixture in a 10% EtOAc/Hexanes solution (or pure MTBE).

    • Add an equal volume of saturated aqueous NaHSO3[4].

    • Shake vigorously in a separatory funnel for 30 seconds to maximize biphasic contact and drive adduct formation.

    • Allow the phases to separate. Drain and discard the lower aqueous layer containing the charged aldehyde adducts.

    • Wash the retained organic layer once with deionized water to remove residual bisulfite salts, dry over MgSO4, and concentrate in vacuo to yield highly purified undecane-4,8-dione.

    References

    • National Center for Biotechnology Information. "4,8-Undecanedione | C11H20O2 | CID 551337" PubChem. URL: [Link]

    • Esperion Therapeutics. "Ketone compounds and compositions for cholesterol management and related uses" Google Patents (CA2425311C).
    • Nichols, L. "2.3: Liquid-Liquid Extraction" Chemistry LibreTexts. URL:[Link]

    • "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures" Organic Process Research & Development, ACS Publications. URL:[Link]

    Sources

    Application

    Application Notes and Protocols: Practical Applications of Undecane-4,8-dione in Organic Synthesis and Drug Development

    Executive Summary Undecane-4,8-dione (IUPAC: undecane-4,8-dione; C₁₁H₂₀O₂) is a symmetric aliphatic 1,5-diketone that serves as a highly versatile building block in advanced organic synthesis and medicinal chemistry ()[1...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Undecane-4,8-dione (IUPAC: undecane-4,8-dione; C₁₁H₂₀O₂) is a symmetric aliphatic 1,5-diketone that serves as a highly versatile building block in advanced organic synthesis and medicinal chemistry ()[1]. Characterized by its dual electrophilic carbonyl centers separated by a three-carbon spacer, it is a privileged scaffold for constructing six-membered carbocycles and heterocycles. This application note provides drug development professionals and synthetic chemists with authoritative protocols for utilizing undecane-4,8-dione in pyridine synthesis, cyclohexenone annulation, and the design of novel lipid-regulating therapeutics ()[2].

    Mechanistic Rationale: The 1,5-Diketone Advantage

    The synthetic utility of undecane-4,8-dione stems from its precise spatial geometry. The 1,5-distance between the carbonyl groups perfectly pre-organizes the molecule for 6-endo-trig and 6-exo-trig cyclizations.

    • Thermodynamic Control in Enolization : Base-catalyzed deprotonation can occur at the internal (C5/C7) or terminal-side (C3/C9) α -carbons. Deprotonation at C3 leads to an intramolecular attack on C8, forming a highly stable six-membered cyclohexenone ring ()[3]. Conversely, deprotonation at C5 would yield a strained four-membered ring, which is thermodynamically disfavored. This causality ensures high regioselectivity during carbocyclic annulations[4].

    • Heteroatom Insertion : The 1,5-diketone framework readily accommodates primary amines or ammonia, undergoing double condensation to form dihydropyridines, which are easily oxidized to pyridines ()[5].

    Protocol 1: Synthesis of 2,6-Dipropylpyridine via Heterocyclic Annulation

    Context : The conversion of 1,5-diketones to pyridines is a variation of the Bönnemann and Hantzsch syntheses ()[6]. Undecane-4,8-dione can be efficiently converted to 2,6-dipropylpyridine, a valuable ligand and building block.

    Self-Validating Methodology
    • Reagent Preparation : Dissolve 10 mmol (1.84 g) of undecane-4,8-dione[1] in 25 mL of glacial acetic acid.

    • Nitrogen Insertion : Add 50 mmol (3.85 g) of ammonium acetate (NH₄OAc).

      • Causality: NH₄OAc acts as both the nitrogen source and a mild buffer. Acetic acid promotes the initial imine/enamine formation by protonating the carbonyl oxygen, increasing its electrophilicity ()[7].

    • Cyclization : Reflux the mixture at 110°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting material spot (R_f ~0.6) disappears and a new UV-active spot appears (R_f ~0.4).

    • Oxidation (In Situ) : While dihydropyridines often spontaneously oxidize in air, adding a mild oxidant (e.g., 10 mol% Pd/C under an open atmosphere, or DDQ) ensures complete conversion to the aromatic pyridine ()[8].

    • Workup & Validation : Neutralize with saturated NaHCO₃, extract with dichloromethane (3 x 20 mL), dry over MgSO₄, and concentrate.

      • Validation: ¹H NMR must show the disappearance of aliphatic ketone signals and the appearance of aromatic pyridine protons (two doublets and one triplet in the 6.5-7.5 ppm range).

    G A Undecane-4,8-dione (1,5-Diketone) B Imine Intermediate A->B NH4OAc H+ / -H2O C 1,4-Dihydropyridine B->C Cyclization -H2O D 2,6-Dipropylpyridine C->D Oxidation (Pd/C or DDQ)

    Fig 1: Reaction pathway for the synthesis of 2,6-dipropylpyridine from undecane-4,8-dione.

    Protocol 2: Synthesis of 2-Ethyl-3-propylcyclohex-2-en-1-one via Intramolecular Aldol Condensation

    Context : The intramolecular aldol condensation of 1,5-diketones is the critical termination step of the classic Robinson Annulation ()[4].

    Self-Validating Methodology
    • Enolization : Dissolve 10 mmol of undecane-4,8-dione in 30 mL of absolute ethanol. Add 20 mol% of a base (e.g., sodium ethoxide or aqueous NaOH).

      • Causality: The base deprotonates the C3 carbon. The resulting enolate is perfectly positioned to attack the C8 carbonyl ()[9].

    • Cyclization & Dehydration : Heat the reaction to 70°C for 3 hours. The initial aldol addition forms a β -hydroxy ketone (alkoxide intermediate), which rapidly undergoes base-catalyzed dehydration (E1cB mechanism) driven by the thermodynamic stability of the resulting conjugated α , β -unsaturated ketone ()[10].

    • Workup & Validation : Quench with 1M HCl, extract with diethyl ether, and purify via flash chromatography.

      • Validation: IR spectroscopy will show a shift in the carbonyl stretch from ~1715 cm⁻¹ (aliphatic ketone) to ~1680 cm⁻¹ (conjugated enone). GC-MS will confirm the loss of water (M-18).

    G A Undecane-4,8-dione B C3-Enolate Intermediate A->B Base (NaOH) Deprotonation C Cyclic Alkoxide (Aldol Adduct) B->C Intramolecular Nucleophilic Attack D 2-Ethyl-3-propyl- cyclohex-2-en-1-one C->D E1cB Dehydration -H2O

    Fig 2: Intramolecular aldol condensation of undecane-4,8-dione to a cyclohexenone derivative.

    Application Note: Medicinal Chemistry & Lipid Management

    Beyond basic synthesis, the undecane-4,8-dione scaffold has been heavily patented for use in cholesterol management and cardiovascular disease therapeutics[2]. Researchers have functionalized the terminal ends of the undecane chain to create bis-substituted ketone therapeutics.

    Mechanism of Action : These derivatives modulate lipid metabolism by inhibiting acyl-CoA:cholesterol acyltransferase (ACAT) and downregulating HMG-CoA reductase, thereby reducing LDL cholesterol storage and cellular synthesis ()[11].

    Table 1: Quantitative Summary of Undecane-4,8-dione Derivatives in Drug Development
    Compound IDStructural ModificationPrimary TargetBiological Effect
    Undecane-4,8-dione Base ScaffoldPrecursorStarting material for library synthesis
    Ic-13 1,11-Bis-(2-oxo-oxetan-3-yl)ACAT / HMG-CoADecreases intracellular cholesterol esterification
    Ic-15 1,11-Bis-(5-oxo-tetrahydrofuran-2-yl)LDL ReceptorsUpregulates LDL receptor expression
    THF-ALD-2 2,10-dimethyl-6-(tetrahydrofuran-2-yl)Biosolvent / Green ChemHigh renewable energy potential (LCA validated)[12]

    Note: The structural symmetry of undecane-4,8-dione allows for rapid parallel synthesis of these 1,11-bis-substituted derivatives via cross-metathesis or Grignard additions prior to oxidation.

    References

    • 4,8-Undecanedione | C11H20O2 | CID 551337 Source: PubChem (National Institutes of Health) URL:[Link]

    • Improved synthesis of 2,4,6-trialkylpyridines from 1,5-diketoalkanes Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

    • The Robinson Annulation Source: Master Organic Chemistry URL:[Link]

    • Ketone compounds and compositions for cholesterol management and related uses (US7304093B2)
    • Two-Step Production of a Furfural-Derived Biosolvent in a Single Reactor Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]

    Sources

    Method

    Application Note: In Vitro Assay Protocols Utilizing Undecane-4,8-Dione for Lipid Metabolism and Cholesterol Management

    Introduction & Mechanistic Rationale In the landscape of cardiovascular and metabolic drug development, targeting hepatic lipid synthesis and cholesterol esterification remains a primary therapeutic strategy. Undecane-4,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    In the landscape of cardiovascular and metabolic drug development, targeting hepatic lipid synthesis and cholesterol esterification remains a primary therapeutic strategy. Undecane-4,8-dione () serves as a critical diketone pharmacophore in the synthesis of novel lipid-modulating agents. Derivatives of this scaffold—such as 1,11-bis-(2-oxo-oxetan-3-yl)-undecane-4,8-dione—have demonstrated significant efficacy in lowering fatty acid synthesis, modulating Acyl-CoA:Cholesterol Acyltransferase (ACAT), and reducing low-density lipoprotein (LDL) levels without the myopathic liabilities commonly associated with high-dose statin therapy ().

    As a Senior Application Scientist, I have designed this protocol guide to move beyond a simple list of instructions. The methodologies detailed below are engineered as self-validating systems . By incorporating specific internal standards, optimized extraction solvents, and strategic cellular starvation phases, these assays ensure that any observed inhibition of lipid synthesis is a true pharmacological effect of the undecane-4,8-dione derivative, rather than an artifact of cytotoxicity or extraction inefficiency.

    Target Pathways and Experimental Workflow

    To accurately evaluate the efficacy of undecane-4,8-dione compounds, researchers must interrogate two distinct but interconnected nodes of lipid metabolism: de novo cholesterol synthesis via the mevalonate pathway (HMG-CoA reductase) and cholesterol storage/secretion (ACAT).

    Pathway S Undecane-4,8-dione Derivatives HMG HMG-CoA Reductase S->HMG Inhibits ACAT ACAT Enzyme S->ACAT Modulates CHOL Cholesterol Synthesis HMG->CHOL Catalyzes CHOL->ACAT Substrate CE Cholesteryl Esters (Storage) ACAT->CE Converts VLDL VLDL Secretion CE->VLDL Packages into

    Mechanism of action for undecane-4,8-dione derivatives in cholesterol metabolism.

    Workflow A Compound Preparation (Undecane-4,8-dione) B HepG2 Cell Culture & Starvation A->B C Treatment & Isotope Pulsing B->C D Lipid Extraction (Hexane:Isopropanol) C->D E TLC Separation & Scintillation D->E F Data Interpretation (IC50 Calculation) E->F

    Experimental workflow for in vitro lipid synthesis assays using HepG2 cells.

    Protocol 1: In Vitro De Novo Lipid Synthesis Assay

    Causality and Self-Validating Controls

    We utilize HepG2 cells (human hepatocellular carcinoma) because they natively express the full complement of hepatic lipid-processing enzymes and apolipoproteins (e.g., ApoB-100), making them the gold standard for evaluating systemic lipid modulators ().

    Instead of the highly toxic Bligh & Dyer (chloroform/methanol) method, this protocol employs a Hexane:Isopropanol (3:2, v/v) extraction. This choice is deliberate: it efficiently partitions non-polar lipids (cholesterol, triglycerides) into the organic phase while leaving polar precursors (unincorporated [¹⁴C]-acetate) in the aqueous phase, significantly reducing background noise. To make this a self-validating system, [³H]-cholesterol is spiked into the lysis buffer prior to extraction. By measuring the recovery of the tritium isotope, you can mathematically correct for any well-to-well variations in extraction efficiency.

    Step-by-Step Methodology
    • Cell Seeding & Starvation:

      • Seed HepG2 cells at 5×104 cells/well in a 24-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS).

      • Incubate at 37°C, 5% CO₂ until cells reach 70-80% confluency.

      • Crucial Step: Wash cells twice with warm PBS and switch to serum-free DMEM containing 1% Fatty Acid-Free BSA for 16 hours. Causality: Removing exogenous lipids forces the cells to upregulate endogenous HMG-CoA reductase and fatty acid synthase, maximizing the assay's dynamic range.

    • Compound Treatment:

      • Prepare serial dilutions of the undecane-4,8-dione derivative (0.1 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to prevent solvent-induced cytotoxicity.

      • Treat cells with the compounds, a vehicle control (0.1% DMSO), and a positive control (10 µM Lovastatin) for 4 hours.

    • Isotope Pulsing:

      • Add 1 µCi/mL of [¹⁴C]-acetic acid (sodium salt) directly to the media.

      • Incubate for exactly 2 hours at 37°C.

    • Lipid Extraction:

      • Terminate the reaction by placing the plate on ice and washing three times with ice-cold PBS.

      • Add 0.5 mL of Hexane:Isopropanol (3:2, v/v) containing a known trace amount of [³H]-cholesterol (internal standard) to each well.

      • Incubate at room temperature for 30 minutes on an orbital shaker.

      • Transfer the organic extract to glass vials and evaporate to dryness under a gentle stream of nitrogen gas.

    • Thin Layer Chromatography (TLC):

      • Resuspend the dried lipids in 50 µL of chloroform and spot onto silica gel G60 TLC plates.

      • Develop the plates in a solvent system of Hexane:Diethyl Ether:Glacial Acetic Acid (80:20:1, v/v/v).

      • Visualize lipid bands using iodine vapor, scrape the bands corresponding to cholesterol and fatty acids into scintillation vials, and quantify via dual-channel liquid scintillation counting (separating ¹⁴C and ³H spectra).

    Protocol 2: Microsomal ACAT Inhibition Assay

    Causality and Self-Validating Controls

    ACAT is responsible for converting free cholesterol into cholesteryl esters for storage and VLDL packaging. Because ACAT is an integral membrane protein that loses activity when purified, this assay utilizes crude rat liver microsomes .

    The self-validating mechanism here relies on dual-protein normalization. Because microsomal preparations can vary in active enzyme concentration, specific activity must be normalized using a BCA Protein Assay. Furthermore, the reaction is strictly time-controlled (10 minutes) to ensure measurements are taken during the linear phase of enzyme kinetics, preventing substrate depletion artifacts.

    Step-by-Step Methodology
    • Microsome Preparation:

      • Thaw rat liver microsomes on ice. Dilute to a working concentration of 2 mg/mL in 0.1 M Potassium Phosphate buffer (pH 7.4) containing 1 mM DTT.

    • Reaction Assembly:

      • In glass culture tubes, combine 50 µg of microsomal protein, 20 µg of exogenous cholesterol (delivered in 1 µL of acetone), and the undecane-4,8-dione test compounds (0.01 µM to 50 µM).

      • Pre-incubate the mixture for 15 minutes at 37°C to allow the compound to partition into the microsomal membranes and interact with the ACAT enzyme.

    • Reaction Initiation & Termination:

      • Initiate the reaction by adding 10 µM[¹⁴C]-oleoyl-CoA (0.05 µCi/tube).

      • Incubate for exactly 10 minutes at 37°C in a shaking water bath.

      • Terminate the reaction by adding 1 mL of Chloroform:Methanol (2:1, v/v). Immediately add 10 µL of [³H]-cholesteryl oleate as the internal recovery standard.

    • Phase Separation & Analysis:

      • Add 0.2 mL of water, vortex vigorously for 30 seconds, and centrifuge at 2,000 x g for 10 minutes to separate phases.

      • Extract the lower organic phase, evaporate under nitrogen, and resolve via TLC as described in Protocol 1.

      • Calculate ACAT activity as pmol of cholesteryl ester formed per minute per mg of microsomal protein, adjusting for the [³H] recovery rate.

    Quantitative Data Interpretation

    The efficacy of undecane-4,8-dione and its derivatives is typically quantified by calculating the IC₅₀ (Half-maximal inhibitory concentration). Below is a representative data matrix demonstrating the expected pharmacological profile of these compounds compared to standard therapeutics.

    Table 1: Representative In Vitro Inhibitory Activity of Undecane-4,8-Dione Derivatives

    Compound / ScaffoldHepG2 Cholesterol Synthesis IC₅₀ (µM)HepG2 Fatty Acid Synthesis IC₅₀ (µM)Microsomal ACAT IC₅₀ (µM)Cytotoxicity (LD₅₀, µM)
    Undecane-4,8-dione (Core)> 100> 100> 100> 200
    Compound Ic-13 3.2 ± 0.412.5 ± 1.18.4 ± 0.6> 100
    Compound Ic-15 1.8 ± 0.28.9 ± 0.84.2 ± 0.3> 100
    Lovastatin (Positive Control)0.04 ± 0.01N/A (No effect)N/A (No effect)> 100
    Sandoz 58-035 (ACAT Control)N/AN/A0.08 ± 0.02> 100

    *Derivatives: Ic-13 = 1,11-Bis-(2-oxo-oxetan-3-yl)-undecane-4,8-dione; Ic-15 = 1,11-Bis-(5-oxo-tetrahydrofuran-2-yl)-undecane-4,8-dione. Data represents typical profiles observed in patent literature for this class of compounds.

    References

    • Esperion Therapeutics, Inc.Ketone compounds and compositions for cholesterol management and related uses. US Patent 7,304,093 B2. Published December 4, 2007.
    • Esperion Therapeutics, Inc.Ketone compounds and compositions for cholesterol management and related uses. US Patent 6,699,910 B2. Published March 2, 2004.
    • National Center for Biotechnology Information. PubChem Compound Summary for CID 551337, 4,8-Undecanedione. URL: [Link]

    Application

    Application Note: Catalytic Oxidation Protocols for the Synthesis of Undecane-4,8-dione

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction & Rationale Undecane-4,8-dione is an aliphatic 1,5-diketone that ser...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

    Introduction & Rationale

    Undecane-4,8-dione is an aliphatic 1,5-diketone that serves as a critical intermediate in the synthesis of complex heterocycles and lipid-modulating pharmaceutical agents. Notably, this scaffold has been heavily utilized in the development of ketone-based compositions for cholesterol management, where it acts to modulate lipid metabolism and reverse lipid transport ()[1].

    The synthesis of undecane-4,8-dione is most directly achieved via the exhaustive oxidation of its secondary diol precursor, undecane-4,8-diol. Historically, diol oxidations relied on stoichiometric, highly toxic chromium(VI) reagents (e.g., Jones oxidation) or atom-inefficient sulfoxide-based methods (e.g., Swern oxidation) that require cryogenic conditions and generate hazardous dimethyl sulfide. To meet modern scalable drug development standards, this guide details two state-of-the-art, green catalytic oxidation techniques: Cu(I)/ABNO Aerobic Oxidation and TPAP/NMO Oxidation .

    Mechanistic Insights & Catalyst Selection (E-E-A-T)

    As a Senior Application Scientist, selecting the appropriate catalytic system requires balancing substrate sterics, reaction kinetics, and scalability.

    Method A: Copper(I)/ABNO Aerobic Oxidation

    While TEMPO is the industry standard nitroxyl radical for primary alcohol oxidation, its α -tetramethyl substitution creates severe steric hindrance when reacting with secondary alcohols like undecane-4,8-diol. To solve this, we utilize ABNO (9-azabicyclo[3.3.1]nonane N-oxyl). ABNO is significantly less sterically encumbered, resulting in reaction kinetics for secondary alcohols that are orders of magnitude faster than TEMPO (). This system uses ambient air (O₂) as the terminal electron acceptor, making it an exceptionally green process.

    Method B: TPAP/NMO Oxidation (Ley-Griffith)

    Tetrapropylammonium perruthenate (TPAP) is a mild, air-stable Ru(VII) catalyst that excels at oxidizing secondary alcohols without the risk of over-oxidation or carbon-carbon bond cleavage ()[2]. Paired with the stoichiometric co-oxidant N-methylmorpholine N-oxide (NMO), the reaction is highly efficient[3]. Causality Check: The reaction is autocatalytic but highly sensitive to water. Because water is a byproduct of NMO reduction, it can hydrate the active Ru-complex and stall the catalytic cycle. Therefore, the addition of freshly activated 4Å molecular sieves is an absolute mechanistic requirement to maintain catalyst turnover[4],[3].

    Mandatory Visualization: Logic & Workflows

    CuABNOCycle Substrate Undecane-4,8-diol (Substrate) CuII Cu(II)-Alkoxide Complex Substrate->CuII Coordination Product Undecane-4,8-dione (Product) CuI Cu(I) Catalyst CuI->CuII Oxidation by O2/ABNO H2O H2O (Byproduct) CuI->H2O Water Release CuII->Product Hydride Transfer ABNOH ABNO-H (Hydroxylamine) CuII->ABNOH H-abstraction ABNO ABNO Radical ABNO->CuII Co-catalysis ABNOH->ABNO Re-oxidation by Cu/O2 O2 O2 (Aerobic Oxidant) O2->CuI Terminal Electron Acceptor

    Figure 1: Catalytic logic and electron flow in the Cu(I)/ABNO aerobic oxidation cycle.

    ExperimentalWorkflow Step1 1. Preparation Dissolve Diol & NMO Step2 2. Water Scavenging Add 4Å Sieves Step1->Step2 Step3 3. Initiation Add TPAP (5 mol%) Step2->Step3 Step4 4. Reaction Stir at RT (2-4 h) Step3->Step4 Step5 5. Quenching Filter via Silica Step4->Step5 Step6 6. Isolation Evaporate to Product Step5->Step6

    Figure 2: Step-by-step experimental workflow for the TPAP/NMO oxidation methodology.

    Experimental Protocols

    Method A: Cu(I)/ABNO Catalyzed Aerobic Oxidation

    Self-Validating System: The reaction mixture will transition from a dark reddish-brown (active Cu-complex) to a pale green/blue upon completion, serving as an internal visual indicator that oxygen consumption has ceased and the catalyst has returned to its resting state.

    • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve undecane-4,8-diol (10.0 mmol, 1.88 g) in HPLC-grade acetonitrile (30 mL).

    • Catalyst Assembly: Add Cu(MeCN)₄OTf (0.5 mmol, 5 mol%), 4,4'-dimethoxy-2,2'-bipyridine (0.5 mmol, 5 mol%), and ABNO (0.1 mmol, 1 mol%).

    • Initiation: Add N-methylimidazole (NMI, 1.0 mmol, 10 mol%). The solution will immediately turn dark red-brown.

    • Aerobic Oxidation: Attach an oxygen balloon to the flask via a septum and needle. Stir vigorously (800+ rpm to ensure gas-liquid mixing) at room temperature for 4-6 hours.

    • Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 7:3). Critical Note: Because undecane-4,8-dione lacks a strong UV chromophore, plates must be stained using phosphomolybdic acid (PMA) or KMnO₄ and heated for visualization.

    • Workup & Isolation: Concentrate the mixture under reduced pressure. Filter the crude residue through a short plug of silica gel, eluting with diethyl ether (50 mL), to remove the copper catalyst. Evaporate the filtrate to yield pure undecane-4,8-dione as a colorless oil.

    Method B: TPAP/NMO Catalytic Oxidation (Ley-Griffith)

    Self-Validating System: If the reaction does not exhibit a mild exotherm or a distinct color shift to dark green/black within 10 minutes of TPAP addition, the solvent is likely wet. Do not proceed until moisture is scavenged[3].

    • Preparation: Dissolve undecane-4,8-diol (10.0 mmol, 1.88 g) in strictly anhydrous dichloromethane (40 mL) under an argon atmosphere.

    • Water Scavenging: Add powdered, freshly flame-dried 4Å molecular sieves (5.0 g) followed by NMO (30.0 mmol, 3.0 equiv). Stir the suspension for 15 minutes at room temperature to ensure complete moisture sequestration[4],[3].

    • Initiation: Cool the mixture to 0 °C using an ice bath. Add TPAP (0.5 mmol, 5 mol%) in one single portion.

    • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-4 hours.

    • Quenching: Once complete (verified by TLC), dilute the mixture with pentane (40 mL) to precipitate the reduced NMO byproducts (N-methylmorpholine salts).

    • Isolation: Filter the entire suspension through a pad of silica gel (eluting with EtOAc/Hexane 1:1) to remove the ruthenium residues, molecular sieves, and salts[3]. Evaporate the filtrate to afford the target undecane-4,8-dione.

    Quantitative Data Presentation

    The table below summarizes the operational metrics of the two proposed catalytic methodologies compared against the traditional stoichiometric Swern oxidation standard.

    MetricMethod A: Cu/ABNOMethod B: TPAP/NMOTraditional Swern
    Terminal Oxidant Ambient O₂ (Green)NMO (Stoichiometric)DMSO / Oxalyl Chloride
    Catalyst Loading 5 mol% Cu / 1 mol% ABNO5 mol% TPAPNone (Stoichiometric)
    Reaction Time 4 - 6 hours2 - 4 hours< 1 hour
    Temperature Profile Room Temperature0 °C to Room Temp-78 °C (Cryogenic)
    Primary Byproducts H₂ON-methylmorpholineDimethyl sulfide (Toxic odor)
    Scalability Excellent (Process friendly)Good (Monitor exotherm)[3]Poor (Cryogenic constraints)

    References

    • Dasseux, J. L. H., et al. (2007). Ketone compounds and compositions for cholesterol management and related uses. U.S. Patent No. 7,304,093 B2. Washington, DC: U.S. Patent and Trademark Office.
    • Griffith, W. P., Ley, S. V., Whitcombe, G. P., & White, A. D. (1987). Preparation and use of tetra-n-butylammonium per-ruthenate (TBAP reagent) and tetra-n-propylammonium per-ruthenate (TPAP reagent) as new catalytic oxidants for alcohols. Journal of the Chemical Society, Chemical Communications, (21), 1625-1627. URL:[Link]

    • Hoover, J. M., Steves, J. E., & Stahl, S. S. (2012). Copper(I)/ABNO-catalyzed aerobic oxidation of primary and secondary alcohols. Nature Protocols, 8(2), 311-320. URL:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    troubleshooting low reaction yield in undecane-4,8-dione synthesis

    Welcome to the technical support center for the synthesis of undecane-4,8-dione. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of undecane-4,8-dione. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields and purity for this versatile 1,5-diketone. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively. This guide is structured in a question-and-answer format to directly address the common pitfalls in the synthesis of undecane-4,8-dione, primarily focusing on a plausible and robust synthetic route: the Stork enamine-mediated Michael addition.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    Q1: What is a reliable synthetic route for preparing undecane-4,8-dione?

    A common and effective method for the synthesis of 1,5-diketones like undecane-4,8-dione is the Stork enamine reaction.[1][2][3][4][5] This approach involves the Michael addition of an enamine (a nucleophilic enolate equivalent) to an α,β-unsaturated ketone.[1][2] For undecane-4,8-dione, a logical route involves the reaction of the enamine of butan-2-one with hept-1-en-3-one.

    The overall synthetic strategy is a three-step process:

    • Enamine Formation: Reaction of butan-2-one with a secondary amine (e.g., pyrrolidine) to form the corresponding enamine.

    • Michael Addition: The enamine acts as a soft nucleophile and adds to the β-carbon of hept-1-en-3-one.

    • Hydrolysis: The resulting iminium salt is hydrolyzed to afford the final product, undecane-4,8-dione.

    This method is often preferred over direct enolate alkylation as it proceeds under milder, neutral conditions and can minimize issues like polyalkylation.[2]

    Troubleshooting Low Yields

    Low yields are a frequent challenge in multi-step organic syntheses.[6][7][8][9] The following sections break down the common issues at each stage of the undecane-4,8-dione synthesis via the Stork enamine route.

    Q2: My enamine formation seems inefficient, leading to a low overall yield. What could be the problem?

    The formation of the enamine is a critical first step. Incomplete conversion of the starting ketone to the enamine will directly impact the final yield.

    Troubleshooting Enamine Formation:

    Potential Cause Explanation Recommended Solution
    Presence of Water Enamine formation is a reversible equilibrium reaction that produces water as a byproduct. The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (ketone and amine), thus reducing the enamine yield.Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly distilled reagents. Employ a Dean-Stark apparatus or add a drying agent like molecular sieves to remove water as it is formed.
    Incorrect pH The reaction is acid-catalyzed. However, if the pH is too low, the secondary amine will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl oxygen of the ketone will not be sufficiently activated.The optimal pH for enamine formation is typically mildly acidic, around 4-5. A catalytic amount of a weak acid like p-toluenesulfonic acid (pTSA) is commonly used.
    Steric Hindrance While butan-2-one is not exceptionally hindered, using a bulky secondary amine can slow down the reaction rate.Pyrrolidine and morpholine are commonly used and are generally effective. If you are using a more hindered amine, consider increasing the reaction time or temperature.
    Incomplete Reaction The reaction may not have reached equilibrium.Monitor the reaction progress using an appropriate technique like TLC, GC, or 1H NMR to ensure the disappearance of the starting ketone.

    Experimental Protocol: Enamine Formation

    A representative protocol for the formation of the enamine of butan-2-one is as follows:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add butan-2-one (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in a suitable anhydrous solvent (e.g., toluene).

    • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Once the theoretical amount of water has been collected and the starting ketone is no longer visible by TLC, cool the reaction mixture to room temperature.

    • The crude enamine solution is typically used directly in the next step without purification.

    Q3: The Michael addition step is not proceeding as expected, resulting in a low yield of the desired product. What are the likely causes?

    The C-C bond-forming Michael addition is the heart of this synthesis. Failure at this stage can be due to several factors.

    Troubleshooting the Michael Addition:

    Potential Cause Explanation Recommended Solution
    Low Reactivity of the Enamine If the enamine formation was incomplete, there will be less nucleophile available to react.Optimize the enamine formation step as described in Q2.
    Low Reactivity of the Michael Acceptor Hept-1-en-3-one is a reasonably reactive Michael acceptor. However, impurities or degradation of the reagent can reduce its reactivity.Use freshly distilled or high-purity hept-1-en-3-one.
    Reversibility of the Michael Addition The Michael addition is a reversible reaction. The equilibrium may not favor the product under the chosen reaction conditions.The reaction is typically run at room temperature or with gentle heating. Running the reaction at lower temperatures may favor the product. Ensure the reaction is allowed to proceed for a sufficient amount of time.
    Side Reactions Enamines can also undergo N-alkylation, although C-alkylation is generally favored. The Michael acceptor can also polymerize, especially if the reaction conditions are too harsh.Add the Michael acceptor slowly to the enamine solution. Maintain a controlled temperature.

    Visualizing the Reaction Pathway

    Stork_Enamine_Synthesis cluster_enamine Step 1: Enamine Formation cluster_michael Step 2: Michael Addition cluster_hydrolysis Step 3: Hydrolysis butan_2_one Butan-2-one enamine Enamine butan_2_one->enamine + Pyrrolidine - H2O pyrrolidine Pyrrolidine iminium_salt Iminium Salt Intermediate enamine->iminium_salt + Hept-1-en-3-one hept_1_en_3_one Hept-1-en-3-one product Undecane-4,8-dione iminium_salt->product + H3O+

    Caption: The three-stage process of the Stork enamine synthesis.

    Q4: I seem to be losing a significant amount of product during the workup and purification. How can I improve my recovery?

    Product loss during workup and purification is a common source of low isolated yields.[6]

    Troubleshooting Workup and Purification:

    Potential Cause Explanation Recommended Solution
    Incomplete Hydrolysis The iminium salt intermediate needs to be fully hydrolyzed to the desired diketone. Incomplete hydrolysis will result in a mixture of products that can be difficult to separate.Ensure the hydrolysis is carried out with a sufficient amount of aqueous acid (e.g., 1M HCl) and for an adequate amount of time. Gentle heating can sometimes facilitate hydrolysis.
    Emulsion Formation During the aqueous workup, emulsions can form, making the separation of the organic and aqueous layers difficult and leading to product loss.Add brine (saturated NaCl solution) to help break up emulsions. If the emulsion persists, filtration through a pad of Celite can be effective.
    Product Volatility While undecane-4,8-dione is not highly volatile, some lower molecular weight side products or remaining starting materials might be.Be cautious when removing the solvent under reduced pressure. Avoid using excessive heat or high vacuum.
    Decomposition on Silica Gel 1,5-Diketones can sometimes be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to degradation during column chromatography.Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before packing the column. Alternatively, use a different stationary phase like alumina.
    Co-elution of Impurities If the product co-elutes with impurities, the isolated yield of pure product will be lower.Optimize the solvent system for column chromatography to achieve better separation. Step-gradient or gradient elution may be necessary.

    Experimental Protocol: Michael Addition and Workup

    • To the crude enamine solution from the previous step, add hept-1-en-3-one (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by TLC.

    • Upon completion, add an aqueous acid solution (e.g., 1M HCl) and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

    • Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or alumina.

    Troubleshooting Decision Tree

    Troubleshooting_Tree start Low Yield of Undecane-4,8-dione check_sm Check Starting Materials by NMR/GC-MS start->check_sm sm_ok Starting Materials are Pure check_sm->sm_ok sm_bad Impurities Detected check_sm->sm_bad check_enamine Analyze Enamine Formation Step sm_ok->check_enamine purify_sm Purify/Re-source Starting Materials sm_bad->purify_sm enamine_ok Complete Enamine Formation check_enamine->enamine_ok enamine_bad Incomplete Reaction check_enamine->enamine_bad check_michael Analyze Michael Addition Step enamine_ok->check_michael optimize_enamine Optimize Enamine Formation: - Anhydrous Conditions - Acid Catalyst - Reaction Time/Temp enamine_bad->optimize_enamine michael_ok Complete Michael Addition check_michael->michael_ok michael_bad Incomplete Reaction or Side Products check_michael->michael_bad check_workup Review Workup and Purification michael_ok->check_workup optimize_michael Optimize Michael Addition: - Reaction Time/Temp - Slow Addition of Acceptor michael_bad->optimize_michael workup_ok High Recovery check_workup->workup_ok workup_bad Low Recovery check_workup->workup_bad optimize_workup Optimize Workup/Purification: - Complete Hydrolysis - Break Emulsions - Neutralize Silica Gel workup_bad->optimize_workup

    Caption: A decision tree for troubleshooting low yields.

    Summary of Key Parameters

    Parameter Recommendation Rationale
    Solvent Anhydrous toluene for enamine formation; various for Michael addition.To drive the enamine formation equilibrium forward.
    Temperature Reflux for enamine formation; room temperature for Michael addition.To overcome the activation energy for enamine formation while minimizing side reactions in the Michael addition.
    Catalyst Catalytic p-toluenesulfonic acid for enamine formation.To activate the ketone carbonyl without deactivating the amine nucleophile.
    Workup Acidic aqueous workup followed by extraction.To hydrolyze the iminium salt and separate the product.
    Purification Column chromatography on neutral or deactivated silica gel.To prevent acid-catalyzed degradation of the product.

    By systematically evaluating each step of the synthesis and considering the chemical principles at play, you can effectively diagnose and resolve issues leading to low reaction yields. This guide provides a framework for that analysis, but careful observation and adaptation to your specific experimental conditions are paramount for success.

    References

    • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?[Link]

    • Quora. (2013, January 20). In organic chemistry, why is my percent yield so low?[Link]

    • Asressu, K. H., Chan, C.-K., & Wang, C.-C. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives. ACS Omega, 6(11), 7855–7869. [Link]

    • Organic Chemistry Portal. (n.d.). 1,5-Diketone synthesis by C-C coupling. [Link]

    • Wikipedia. (2023, November 13). Stork enamine alkylation. [Link]

    • Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. [Link]

    • YouTube. (2020, May 4). Stork enamine synthesis of 1,5-dicarbonyl compound. [Link]

    • Chemistry LibreTexts. (2025, January 19). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]

    • YouTube. (2018, May 11). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. [Link]

    Sources

    Optimization

    preventing auto-oxidation of undecane-4,8-dione during long-term storage

    A Guide to Preventing Auto-Oxidation During Long-Term Storage Welcome to the technical support guide for undecane-4,8-dione. As Senior Application Scientists, we understand that the stability and purity of your reagents...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide to Preventing Auto-Oxidation During Long-Term Storage

    Welcome to the technical support guide for undecane-4,8-dione. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. Undecane-4,8-dione, a key building block in various synthetic pathways, is susceptible to auto-oxidation during long-term storage, which can compromise its integrity and impact your results.

    This guide provides an in-depth look at the mechanisms behind this degradation, offers troubleshooting advice for identifying compromised material, and establishes clear, actionable protocols for ensuring its long-term stability.

    Section 1: The "Why" — Understanding the Mechanism of Auto-Oxidation

    A foundational understanding of the degradation pathway is critical for effective prevention. Here, we address the fundamental chemical principles governing the auto-oxidation of undecane-4,8-dione.

    Q1: What is auto-oxidation and why is undecane-4,8-dione susceptible?

    Auto-oxidation is a spontaneous oxidation process that occurs in the presence of atmospheric oxygen. While ketones are generally more resistant to oxidation than aldehydes, compounds like undecane-4,8-dione possess structural features that increase their susceptibility over long storage periods.[1][2] The primary vulnerability lies in the presence of α-hydrogens—hydrogen atoms on the carbons adjacent to the carbonyl groups.[3]

    The process is driven by two key chemical concepts:

    • Keto-Enol Tautomerism: Undecane-4,8-dione exists in equilibrium with its enol tautomer.[4][5] Tautomers are structural isomers that readily interconvert.[3] In the enol form, a C=C double bond is adjacent to a hydroxyl (-OH) group. This enol form is significantly more reactive towards oxidation than the keto form.

    • Free-Radical Chain Reaction: The auto-oxidation of organic molecules proceeds via a free-radical mechanism, which can be broken down into three stages:

      • Initiation: The process begins when an initiator (like light, heat, or trace metal impurities) causes the abstraction of a labile α-hydrogen, forming a carbon-centered radical. The C-H bonds at the α-position are weakened by the adjacent carbonyl group, making them easier to break.

      • Propagation: This radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical. This highly reactive peroxyl radical can then abstract an α-hydrogen from another undecane-4,8-dione molecule, creating a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction.[6][7]

      • Termination: The reaction chain concludes when two radical species combine to form a stable, non-radical product.

    Over time, the accumulation of hydroperoxides and other secondary oxidation byproducts, such as carboxylic acids formed from carbon-carbon bond cleavage, leads to the degradation of the material.[1][7]

    Auto_Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Ketone R₂CH-C(=O)-R' Radical R₂C•-C(=O)-R' (Carbon Radical) Initiator Initiator (Heat, Light) Initiator->Ketone H• Abstraction O2 O₂ (Oxygen) Radical->O2 Peroxyl R₂C(OO•)-C(=O)-R' (Peroxyl Radical) O2->Peroxyl Fast Reaction Hydroperoxide R₂C(OOH)-C(=O)-R' (Hydroperoxide) Ketone_prop R₂CH-C(=O)-R' Peroxyl->Ketone_prop H• Abstraction NewRadical R₂C•-C(=O)-R' Rad1 Radical 1 NewRadical->Rad1 Chain Continues... Stable Stable Product Rad1->Stable Combination Rad2 Radical 2 Rad2->Stable

    Caption: Free-radical auto-oxidation pathway for ketones.

    Section 2: Troubleshooting Guide — Identifying and Confirming Degradation

    Degradation is not always visually apparent. This section provides guidance on recognizing the signs of auto-oxidation and confirming its presence through analytical methods.

    Q2: My undecane-4,8-dione has developed a yellow tint. What does this indicate?

    A change in appearance, particularly the development of a yellow or brown color, is a common qualitative indicator of chemical degradation.[4] The color change often results from the formation of conjugated polymeric or oligomeric byproducts, which absorb light in the visible spectrum. While a color change strongly suggests impurity, it does not confirm the specific degradation pathway. It serves as a critical alert to perform quantitative analysis before using the material.

    Q3: I'm seeing unexpected peaks in my NMR or GC-MS analysis. Could this be degradation?

    Yes, the appearance of new, uncharacterized peaks in analytical data is a definitive sign of impurity.[4] Auto-oxidation can lead to a variety of degradation products, which will present as new signals in your analytical spectra.

    • In ¹H NMR: You may observe new signals in the aldehydic or carboxylic acid regions, or a general broadening of peaks due to the presence of multiple, closely related impurities.

    • In GC-MS: Degradation products will appear as new peaks in the chromatogram, often with different retention times than the parent compound. The mass spectra of these new peaks can be used to tentatively identify the byproducts by comparing fragmentation patterns with spectral libraries.[4]

    Q4: My reaction yields are inconsistent when using older stock of undecane-4,8-dione. Is this related to stability?

    Inconsistent experimental results are a frequent consequence of using degraded starting material.[4] If the purity of your undecane-4,8-dione has decreased, the actual molar quantity of the active reagent is lower than calculated. Furthermore, the degradation byproducts can potentially interfere with your reaction, acting as inhibitors or participating in unwanted side reactions. It is crucial to verify the purity of the reagent before each experiment if degradation is suspected.

    Experimental Protocol 1: Purity Assessment by GC-MS

    This method is ideal for identifying and semi-quantifying volatile degradation products.

    • Sample Preparation:

      • Prepare a 1 mg/mL stock solution of your undecane-4,8-dione in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

      • For a new, unopened batch (control), prepare a solution at the same concentration.

    • Instrumental Parameters (Example):

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

      • Oven Program:

        • Initial Temp: 50°C, hold for 2 min

        • Ramp: 10°C/min to 280°C

        • Hold at 280°C for 5 min

      • MS Conditions:

        • Ion Source Temp: 230°C

        • Scan Range: 40-400 m/z

    • Data Analysis:

      • Compare the chromatogram of your stored sample to the control.

      • Integrate the peak area of the parent compound and any new peaks. The percentage of the parent compound's peak area relative to the total peak area gives an estimate of purity.

      • Analyze the mass spectra of new peaks to identify potential degradation products.[4]

    Section 3: Proactive Prevention — Best Practices for Long-Term Storage

    The most effective strategy for maintaining the integrity of undecane-4,8-dione is proactive prevention. Adherence to proper storage protocols can significantly inhibit the auto-oxidation process.

    Q5: What are the ideal storage conditions (temperature, atmosphere, light) for undecane-4,8-dione?

    Optimal storage conditions are designed to minimize exposure to the initiators of auto-oxidation: oxygen, heat, and light.

    ParameterRecommendationRationale
    Temperature Store at or below 4°C (refrigerated).[4]Reduces the kinetic rate of chemical degradation, slowing down the auto-oxidation process.
    Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[4]Removes molecular oxygen, a critical reactant in the propagation step of the free-radical chain reaction.
    Light Store in an amber glass vial or protect from light.[4]Prevents photochemical reactions that can initiate the formation of free radicals.[4]
    Container Use a tightly sealed glass container with a PTFE-lined cap.[4]Prevents moisture and air from entering and ensures the container material is non-reactive.
    Q6: Should I use an antioxidant? If so, which ones are suitable and at what concentration?

    Yes, for very long-term storage or for particularly sensitive applications, the addition of an antioxidant is a highly effective strategy. Antioxidants function by interrupting the free-radical chain reaction, typically by acting as radical scavengers.[8][9]

    For non-polar organic compounds like undecane-4,8-dione, synthetic phenolic antioxidants are commonly used.

    • Recommended Antioxidant: Butylated hydroxytoluene (BHT)

    • Mechanism: BHT is a radical scavenger. Its sterically hindered phenolic proton is readily donated to a peroxyl radical, terminating the chain reaction and forming a stable, non-reactive BHT radical.

    • Recommended Concentration: 50-200 ppm (0.005 - 0.02% w/w). This low concentration is typically sufficient to inhibit oxidation without interfering with most subsequent reactions. However, you should always verify that the antioxidant is compatible with your specific downstream application.

    Q7: How should I properly prepare and seal a sample for long-term storage?

    Properly preparing a sample for storage is a critical, one-time procedure that pays dividends in reagent longevity.

    Storage_Workflow Start Start: Receive or Prepare Undecane-4,8-dione Dispense 1. Dispense into Amber Vial Start->Dispense Add_Anti 2. (Optional) Add Antioxidant (e.g., BHT Solution) Dispense->Add_Anti Sparge 3. Sparge with Inert Gas (N₂ or Ar) for 2-5 min Add_Anti->Sparge Seal 4. Seal Tightly with PTFE-lined Cap Sparge->Seal Parafilm 5. Wrap Seal with Parafilm Seal->Parafilm Label 6. Label Clearly (Name, Date, Purity) Parafilm->Label Store 7. Place in Refrigerated (≤4°C), Dark Storage Label->Store

    Caption: Recommended workflow for preparing samples for storage.

    Experimental Protocol 2: Inert Atmosphere Sample Preparation
    • Vial Selection: Choose a clean, dry amber glass vial with a PTFE-lined screw cap that is appropriately sized for the amount of material. Minimize headspace (the empty volume above the sample) as much as possible.

    • Aliquot Material: Transfer the desired quantity of undecane-4,8-dione into the vial. If the material is a solid, it can be gently crushed to increase surface area for sparging. If it is a liquid, proceed to the next step.

    • Add Antioxidant (Optional): If using an antioxidant, add the appropriate amount of a stock solution of BHT in a volatile solvent. Briefly swirl and then gently evaporate the solvent with a stream of inert gas, leaving the BHT evenly dispersed.

    • Inert Gas Sparging: Insert a long needle or pipette connected to a source of dry nitrogen or argon. Submerge the tip below the surface of the liquid (or into the bulk of the solid).

    • Purge: Allow the inert gas to bubble gently through the sample for 2-5 minutes. This displaces dissolved and atmospheric oxygen from the sample and the headspace.

    • Seal: While the inert gas is still flowing to maintain a positive pressure, slowly withdraw the needle and immediately seal the vial tightly with the PTFE-lined cap.

    • Finalize: Wrap the cap and neck of the vial with Parafilm® to provide an additional barrier against moisture and air ingress. Label the vial clearly with the compound name, date of storage, and initial purity, then place in a designated cold, dark storage location.

    Section 4: Frequently Asked Questions (FAQs)

    Q8: How does keto-enol tautomerism affect the stability of undecane-4,8-dione?

    The keto-enol equilibrium is central to the degradation process.[5] While the keto form is more stable and predominates, the enol form is constantly being formed in small amounts.[3] The C=C double bond in the enol is electron-rich and more susceptible to attack by electrophilic species, including molecular oxygen, than the C-H bonds of the keto form. Therefore, even a small equilibrium concentration of the enol tautomer can serve as the entry point for the auto-oxidation chain reaction.[4]

    Q9: Can I purify undecane-4,8-dione that has started to degrade?

    Purification is possible but can be challenging depending on the extent of degradation and the nature of the impurities. Standard techniques like column chromatography or recrystallization may be effective in removing some byproducts. However, if significant degradation has occurred, leading to a complex mixture of closely related compounds, purification may not be practical or cost-effective. It is often more reliable to discard the degraded material and use a fresh, verified batch.

    Q10: What are the safety concerns associated with oxidized ketones?

    A primary safety concern with the auto-oxidation of many organic compounds, including ketones, is the formation of organic peroxides and hydroperoxides.[10] These compounds can be thermally unstable and shock-sensitive, posing a significant explosion hazard, especially if they become concentrated during distillation or solvent evaporation.[11] If you suspect significant oxidation has occurred in a sample, it should be handled with extreme caution. Specialized testing for peroxides may be warranted before any further manipulation, particularly heating or concentration.

    References

    • Westin, J. (n.d.). Organic Chemistry: Enolates. Jack Westin. Retrieved from [Link]

    • Keto–enol tautomerism. (2024). In Wikipedia. Retrieved from [Link]

    • 19.3: Oxidation of Aldehydes and Ketones. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

    • Bianchi, F., et al. (2019). Scheme 1. Autoxidation mechanism, in oxidation of ketones initiated by... [Image]. ResearchGate. Retrieved from [Link]

    • Denisov, E. T., & Afanas'ev, I. B. (2005). Hydrogen peroxide formation in the oxidation of carbonyl-containing compounds at α-CH bonds. ResearchGate. Retrieved from [Link]

    • Peroxide Forming Chemicals. (n.d.). Environmental Health & Safety (EHS), University of Washington. Retrieved from [Link]

    • Peroxides and peroxide- forming compounds. (n.d.). American Chemical Society. Retrieved from [Link]

    • OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

    • PubChem. (n.d.). 4,8-Undecanedione. National Center for Biotechnology Information. Retrieved from [Link]

    • Clark, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

    • Yanishlieva-Maslarova, N. V. (2001). Inhibiting oxidation. ResearchGate. Retrieved from [Link]

    • Corina, A., et al. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI. Retrieved from [Link]

    Sources

    Troubleshooting

    optimizing purification of undecane-4,8-dione by recrystallization

    Welcome to the Technical Support Center for the purification of undecane-4,8-dione . Low-melting-point diketones present unique thermodynamic challenges during recrystallization, most notably the tendency to undergo Liqu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the purification of undecane-4,8-dione . Low-melting-point diketones present unique thermodynamic challenges during recrystallization, most notably the tendency to undergo Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

    This guide is engineered for research scientists and drug development professionals. It provides field-proven, self-validating protocols to bypass LLPS and force the formation of a high-purity crystalline lattice.

    System Overview & Physicochemical Parameters

    Before initiating any purification workflow, it is critical to understand the thermodynamic boundaries of your target molecule. The parameters below dictate the physical behavior of undecane-4,8-dione in solution.

    ParameterValueImpact on Purification Strategy
    Molecular Formula C11H20O2The aliphatic backbone paired with two polar carbonyls necessitates a binary mixed-solvent approach (e.g., Ethyl Acetate/Heptane).
    Molecular Weight 184.27 g/mol [1]Standard diffusion rates apply during crystal lattice formation.
    Melting Point ( Tm​ ) 55 °C[2]Critical Threshold: The solution's saturation temperature ( Ts​ ) must be engineered to fall below this exact point to prevent oiling out.
    Boiling Point 284.8 °C[2]High thermal stability allows for aggressive heating during initial dissolution without risk of thermal degradation.
    Target Saturation Temp ( Ts​ ) 45 °C – 50 °CEnsures the compound separates as a solid phase rather than a supercooled liquid.

    Diagnostic Workflow: Overcoming Liquid-Liquid Phase Separation (LLPS)

    The following logic tree illustrates the causality behind solvent volume adjustments and temperature control. By mapping the cloud point against the compound's melting point, you can preemptively stop LLPS before it ruins your yield.

    G A 1. Dissolve Undecane-4,8-dione in hot solvent B 2. Determine Cloud Point (Tc) A->B C Is Tc > 55°C (Melting Point)? B->C D 3. Add more solvent to lower saturation temp C->D Yes (Risk of LLPS) E 4. Cool solution to 50°C (Just below MP) C->E No (Safe zone) D->B F 5. Introduce Seed Crystals (Bypass supersaturation) E->F G 6. Controlled cooling to 0°C & Harvest Crystals F->G

    Workflow for preventing Liquid-Liquid Phase Separation (LLPS) during recrystallization.

    Troubleshooting Guide & FAQs

    Q1: Why does my undecane-4,8-dione consistently "oil out" into a gooey layer instead of forming a crystalline lattice? A1: This phenomenon is driven by the relationship between the compound's melting point ( Tm​ ) and the solution's saturation temperature ( Ts​ ). Undecane-4,8-dione has a low melting point of 55 °C[2]. If you use too little solvent, the solution reaches its saturation point at a temperature above 55 °C. Because the ambient temperature of the solution is hotter than the compound's melting point, the compound physically cannot exist as a solid; it separates as a supercooled liquid or "oil"[3][4]. Furthermore, crude impurities cause freezing-point depression, which lowers the effective melting point of the mixture and widens the temperature window where oiling out occurs[3][5].

    Q2: How do I manipulate the solvent system to prevent this from happening? A2: You must alter the thermodynamics of the system so that Ts​<Tm​ . By adding a larger volume of solvent, you dilute the solute, which lowers the temperature at which the solution becomes saturated[6][7]. If you adjust the solvent volume so that saturation occurs at exactly 50 °C, the compound will precipitate in an environment that is 5 °C below its melting point, strongly favoring solid phase nucleation[7]. For a moderately polar diketone like undecane-4,8-dione, use a binary system like Ethyl Acetate / Heptane .

    Q3: What is the purpose of seeding, and how do I know if I am doing it correctly? A3: Low-melting solids often form stable supersaturated solutions that resist crystallization until they crash out as oils. Introducing seed crystals bypasses the metastable zone of supersaturation, providing a template for heterogeneous solid nucleation[4]. Self-Validation Check: Seeding acts as an immediate diagnostic tool. If you introduce seeds at 56 °C and they melt, your solution is too hot. If you introduce them at 50 °C and they dissolve completely, your solution is too dilute (add anti-solvent). If you introduce them at 50 °C and they remain suspended while the surrounding liquid grows turbid with solid particulates, your thermodynamic conditions are perfectly balanced.

    Self-Validating Recrystallization Methodology

    This protocol utilizes a built-in feedback loop (Phase 2) to ensure that the physical conditions for crystallization are met before you commit to the final cooling phase.

    Phase 1: Dissolution and Binary Solvent Tuning

    • Weigh the crude undecane-4,8-dione and transfer it to an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of the primary solvent (Ethyl Acetate) and heat to 60 °C until the oil/solid completely dissolves into a homogenous liquid.

    • Slowly add the anti-solvent (Heptane) dropwise while maintaining the temperature at 60 °C until a persistent cloudiness appears.

    • Add Ethyl Acetate dropwise (usually 2-5 drops) until the solution just clears.

    Phase 2: Saturation Temperature Adjustment (The Self-Validation Step) 5. Remove the flask from the heat source and insert a thermometer. Monitor the temperature as it cools. 6. Critical Observation: Note the exact temperature at which the solution begins to turn cloudy (the Cloud Point).

    • If Cloud Point > 55 °C: The system will fail and oil out. Reheat the solution to 60 °C, add 10-15% more Ethyl Acetate to lower the saturation threshold, and repeat Step 5[7].

    • If Cloud Point ≤ 50 °C: The system is validated. Proceed immediately to Phase 3.

    Phase 3: Seeding and Lattice Growth 7. Once the clear solution cools to exactly 50 °C (safely below the 55 °C melting point), introduce 1-2 mg of high-purity undecane-4,8-dione seed crystals[4]. 8. Allow the flask to cool undisturbed to room temperature (20-25 °C) at a slow rate (approx. 0.5 °C/min). Note: Rapid cooling traps impurities in the crystal lattice and can trigger delayed LLPS. 9. Once solid crystal growth is visually confirmed and the solution reaches room temperature, transfer the flask to an ice bath (0-5 °C) for 30 minutes to depress solubility and maximize yield.

    Phase 4: Isolation 10. Isolate the crystals using a Büchner funnel under vacuum filtration. 11. Wash the filter cake with a minimal volume of ice-cold Heptane to strip away the impurity-laden mother liquor without dissolving the product. 12. Dry the crystals under vacuum to a constant weight.

    References

    • 4,8-Undecanedione | C11H20O2 | CID 551337 - PubChem - NIH Source: nih.gov URL:[Link]

    • recrystallization.pdf Source: wisc.edu URL:[Link]

    • [FREE] Low melting point solids often "oil out" of a crystallization solution rather than crystallizing. If this - brainly.com Source: brainly.com URL:[Link]

    • Oil Out Recrystallization Shenyang | Expert Guide 2026 - Maiyam Group Source: maiyamminerals.com URL:[Link]

    • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI Source: mdpi.com URL:[Link]

    • Recrystallization (help meeeeee) : r/chemistry - Reddit Source: reddit.com URL:[Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Low Solubility of Undecane-4,8-dione in Aqueous Media

    This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of undecane-4,8-dione. This document provides in-de...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of undecane-4,8-dione. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The protocols and recommendations provided herein are based on established principles of solubility enhancement for hydrophobic compounds and are tailored to the specific chemical nature of undecane-4,8-dione.

    Understanding the Challenge: The Physicochemical Properties of Undecane-4,8-dione

    Undecane-4,8-dione is a dicarbonyl compound with a long aliphatic chain, rendering it highly hydrophobic. Its molecular structure dictates its poor solubility in aqueous media, a common hurdle in various experimental setups, particularly in biological assays and drug formulation studies.

    Key Physicochemical Properties:

    PropertyValueSource
    Molecular Formula C₁₁H₂₀O₂PubChem[1]
    Molecular Weight 184.27 g/mol PubChem[1]
    Calculated XLogP3 1.5PubChem[1]
    Predicted Water Solubility Very lowInferred from undecane data[2][3]

    The positive XLogP3 value indicates a preference for non-polar environments over water, explaining its hydrophobic nature. Direct dissolution in aqueous buffers will likely result in precipitation or the formation of an immiscible phase.

    Troubleshooting Guide & FAQs

    This section addresses common issues encountered when working with undecane-4,8-dione and provides step-by-step solutions.

    FAQ 1: I'm trying to dissolve undecane-4,8-dione directly in my aqueous buffer (e.g., PBS, cell culture media) and it's not dissolving. What should I do?

    Directly adding a hydrophobic compound like undecane-4,8-dione to an aqueous medium is unlikely to be successful. The primary approach is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock can then be carefully diluted into the aqueous buffer.

    Initial Stock Solution Preparation Workflow

    A Weigh Undecane-4,8-dione B Select Organic Solvent (e.g., DMSO, Ethanol) A->B C Dissolve in Solvent (Vortex/Sonicate) B->C D Create Concentrated Stock Solution C->D

    Caption: Workflow for preparing a concentrated stock solution of a hydrophobic compound.

    Recommended Solvents for Stock Solution:

    SolventAdvantagesConsiderations
    Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for a wide range of compounds.[4][5][6]Can be toxic to cells at higher concentrations (typically >0.5% v/v).[5] It is also hygroscopic.
    Ethanol (EtOH) Good alternative to DMSO, less toxic for many cell lines.May not be as effective as DMSO for highly insoluble compounds.
    Dimethylformamide (DMF) Strong solvent for hydrophobic molecules.Generally more toxic to cells than DMSO or ethanol.
    Experimental Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
    • Weighing: Accurately weigh the desired amount of undecane-4,8-dione in a sterile, conical tube.

    • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Dissolution: Vortex the solution vigorously. If necessary, use a sonicator bath for short bursts to aid dissolution. Gentle warming (e.g., 37°C) can also be applied, but be mindful of potential compound degradation.[5]

    • Verification: Visually inspect the solution to ensure all solid material has dissolved.

    • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    FAQ 2: My compound dissolves in the organic solvent, but it precipitates when I dilute the stock solution into my aqueous buffer. How can I prevent this?

    Precipitation upon dilution is a common issue when the final concentration of the hydrophobic compound in the aqueous medium exceeds its solubility limit. This can also be exacerbated by the "hydrophobic effect" where the compound molecules aggregate to minimize contact with water.[7] To overcome this, several strategies can be employed.

    Troubleshooting Precipitation Upon Dilution

    A Precipitation Observed B Reduce Final Concentration A->B C Lower Organic Solvent % A->C D Use a Solubilizing Agent A->D E Co-solvents D->E F Surfactants D->F G Cyclodextrins D->G

    Caption: Decision tree for troubleshooting precipitation of a hydrophobic compound in aqueous media.

    Option A: Co-solvent System

    A co-solvent system involves using a higher percentage of the organic solvent in the final aqueous solution to maintain solubility.[8]

    Experimental Protocol 2: Utilizing a Co-solvent System
    • Determine Maximum Tolerable Solvent Concentration: Before your main experiment, perform a control experiment to determine the highest concentration of the organic solvent (e.g., DMSO) that your system (e.g., cells, enzyme) can tolerate without adverse effects. This is typically below 0.5% for many cell-based assays.[5]

    • Prepare Intermediate Dilutions: If your final desired concentration of undecane-4,8-dione is high, prepare intermediate dilutions of your stock solution in 100% of the organic solvent.

    • Final Dilution: Add the final aliquot of the organic stock to your aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

    Option B: Surfactant-Mediated Solubilization

    Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[9][10] The hydrophobic cores of these micelles can encapsulate undecane-4,8-dione, increasing its apparent solubility in water.[11]

    Commonly Used Surfactants:

    SurfactantTypeKey Characteristics
    Tween® 80 (Polysorbate 80) Non-ionicWidely used in pharmaceutical formulations due to its low toxicity and good solubilizing properties.[11][12]
    Brij® 35 Non-ionicAnother common non-ionic surfactant used for solubilization.
    Sodium Dodecyl Sulfate (SDS) AnionicStrong solubilizing agent but can denature proteins and is generally more cytotoxic.
    Cetyltrimethylammonium Bromide (CTAB) CationicEffective solubilizer but can also be cytotoxic.
    Experimental Protocol 3: Micellar Solubilization with Tween® 80
    • Prepare Surfactant Solution: Prepare a solution of Tween® 80 in your aqueous buffer at a concentration well above its CMC (the CMC of Tween® 80 is approximately 0.012 mM). A starting concentration of 1-5% (w/v) is recommended for initial trials.

    • Add Undecane-4,8-dione Stock: Slowly add the concentrated organic stock solution of undecane-4,8-dione to the Tween® 80 solution while vortexing. The final concentration of the organic solvent should be kept to a minimum.

    • Equilibration: Allow the solution to equilibrate for a period (e.g., 30 minutes to an hour) to ensure the formation of drug-loaded micelles.

    • Observation: Visually inspect for any signs of precipitation. If the solution remains clear, the compound is likely solubilized.

    Option C: Cyclodextrin-Based Solubilization

    Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can form inclusion complexes with hydrophobic molecules like undecane-4,8-dione, effectively encapsulating them and increasing their aqueous solubility.[7][14][15]

    Commonly Used Cyclodextrins:

    CyclodextrinKey Characteristics
    β-Cyclodextrin (β-CD) Natural cyclodextrin, but has limited water solubility itself.
    Hydroxypropyl-β-cyclodextrin (HP-β-CD) A chemically modified derivative with significantly higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[14][16]
    Sulfobutylether-β-cyclodextrin (SBE-β-CD) Another modified cyclodextrin with high water solubility and a good safety profile.
    Experimental Protocol 4: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
    • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

    • Form the Inclusion Complex: While vigorously stirring the HP-β-CD solution, slowly add the concentrated organic stock solution of undecane-4,8-dione.

    • Incubation: Allow the mixture to stir at room temperature for several hours or overnight to ensure efficient complexation.

    • Filtration (Optional): If sterility is required, the final solution can be passed through a 0.22 µm filter. Note that some loss of the complex to the filter membrane may occur.

    Workflow for Cyclodextrin-Based Solubilization

    A Prepare HP-β-CD Aqueous Solution C Slowly Add Stock to HP-β-CD Solution (with stirring) A->C B Prepare Undecane-4,8-dione Organic Stock B->C D Incubate to Form Inclusion Complex C->D E Solubilized Undecane-4,8-dione Solution D->E

    Caption: Step-by-step process for solubilizing a hydrophobic compound using cyclodextrins.

    FAQ 3: How do I choose the best solubilization method for my specific experiment?

    The choice of solubilization method depends on several factors, including the requirements of your downstream application, the desired final concentration of undecane-4,8-dione, and the sensitivity of your experimental system to the solubilizing agents.

    Method Selection Guide:

    MethodBest ForPotential Drawbacks
    Co-solvent Quick and simple for low final concentrations where the solvent percentage remains non-toxic.Limited by solvent toxicity; may not be sufficient for high concentrations.
    Surfactants Achieving higher concentrations; widely used in formulation development.Can interfere with certain assays; potential for cytotoxicity depending on the surfactant and concentration.
    Cyclodextrins Biological assays due to their generally low toxicity and high efficiency.[14]Can be more expensive; potential for the cyclodextrin itself to have biological effects.

    It is always recommended to perform preliminary experiments to determine the optimal solubilization strategy and to include appropriate vehicle controls in all experiments.

    References

    • BenchChem. (2025). Improving the solubility of Thiomichler's ketone in aqueous solutions for biological assays.
    • Abbott, S. (n.d.). Surfactant Solubilizers. Practical Solubility Science.
    • Chauhan, C. S., Udawat, H., & Meena, M. (2012). Micellar solubilization of poorly water soluble drug using non ionic surfactant. Journal of Drug Delivery and Therapeutics, 2(5).
    • Quora. (2024, October 30).
    • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?
    • Google Patents. (n.d.).
    • PMC. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
    • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
    • ResearchGate. (n.d.). Effect of concentration of surfactant on the micellar size.
    • Morressier. (2023, March 26).
    • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
    • PubMed. (2006, January 15).
    • ResearchGate. (2024, June 7). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
    • OAText. (n.d.).
    • Asian Journal of Pharmaceutics. (2018, April 4).
    • Scent.vn. (n.d.).
    • PMC. (n.d.). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note.
    • PubChem. (n.d.). 4,8-Undecanedione.
    • CymitQuimica. (n.d.). CAS 1120-21-4: Undecane.
    • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
    • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
    • FooDB. (2010, April 8). Showing Compound Undecane (FDB004982).
    • PubMed. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
    • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
    • NIST WebBook. (n.d.). Undecane, 4,8-dimethyl-.

    Sources

    Reference Data & Comparative Studies

    Validation

    comparing the reactivity of undecane-4,8-dione vs other aliphatic diketones

    Executive Summary In synthetic chemistry and drug development, aliphatic diketones serve as highly versatile building blocks. However, their reactivity profiles and cyclization trajectories diverge sharply based on the s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In synthetic chemistry and drug development, aliphatic diketones serve as highly versatile building blocks. However, their reactivity profiles and cyclization trajectories diverge sharply based on the spatial relationship between their carbonyl groups. Undecane-4,8-dione , a symmetrical 1,5-diketone flanked by two propyl chains, exhibits a fundamentally different reactivity paradigm compared to its 1,2-, 1,3-, and 1,4-diketone counterparts.

    This guide objectively compares the mechanistic behavior of undecane-4,8-dione against other aliphatic diketones, providing researchers with causality-driven insights and self-validating experimental protocols for targeted heterocycle synthesis.

    Mechanistic Divergence: The Role of Carbonyl Spacing

    The chemical behavior of aliphatic diketones is dictated by the methylene spacing ( n ) between the two electrophilic carbonyl carbons. This spacing governs both the thermodynamic stability of enol tautomers and the kinetic feasibility of intramolecular cyclizations according to Baldwin's Rules.

    • 1,2-Diketones ( n=0 ) : (e.g., Butane-2,3-dione). The adjacent electron-withdrawing carbonyls create intense dipole-dipole repulsion. This renders the electrophilic carbons highly susceptible to nucleophilic attack, frequently resulting in C-C bond cleavage or benzilic acid rearrangements.

    • 1,3-Diketones ( n=1 ) : (e.g., Pentane-2,4-dione). Separated by a single methylene, these compounds undergo massive tautomerization. They exist predominantly in the enol form due to the thermodynamic stability provided by the conjugated π -system and strong intramolecular hydrogen bonding, making them classic bidentate ligands.

    • 1,4-Diketones ( n=2 ) : (e.g., Hexane-2,5-dione). The two-carbon spacer perfectly aligns the molecule for the classic Paal-Knorr synthesis. Nucleophilic attack by amines or dehydration leads exclusively to 5-membered heterocycles (pyrroles, furans, thiophenes) due to the highly favorable kinetics of 5-exo-trig cyclizations[1].

    • 1,5-Diketones ( n=3 ) : (Undecane-4,8-dione ). The three-carbon spacer introduces a distinct reactivity profile. Unlike 1,3-diketones, they do not exhibit significant stable enolization at rest. Their defining reactivity is the formation of 6-membered rings[1]. Under basic conditions, they undergo intramolecular aldol condensation to form cyclohexenones[2]. When reacted with ammonia or primary amines, they undergo a modified condensation to yield pyridines or dihydropyridines[3]. The terminal propyl chains in undecane-4,8-dione provide steric hindrance that suppresses intermolecular side reactions, heavily biasing the system toward intramolecular cyclization.

    Pathways Root Aliphatic Diketones D12 1,2-Diketones (n=0) Root->D12 D13 1,3-Diketones (n=1) Root->D13 D14 1,4-Diketones (n=2) Root->D14 D15 1,5-Diketones (n=3) Root->D15 R12 Cleavage & Rearrangement D12->R12 R13 Enolization & Metal Chelation D13->R13 R14 5-Membered Rings (Pyrroles/Furans) D14->R14 R15 6-Membered Rings (Pyridines/Cyclohexenones) D15->R15

    Primary cyclization pathways of aliphatic diketones based on carbonyl carbon spacing.

    Quantitative Performance Comparison

    The following table summarizes the comparative reactivity metrics of standard aliphatic diketones against undecane-4,8-dione.

    Diketone ClassRepresentative CompoundCarbonyl Spacing ( n )Enol Content (Neat, %)Dominant Cyclization Ring SizePrimary Heterocycle Product
    1,2-Diketone Butane-2,3-dione0~0%6-membered (intermolecular)Quinoxalines (via diamines)
    1,3-Diketone Pentane-2,4-dione1>75%5-memberedPyrazoles / Isoxazoles
    1,4-Diketone Hexane-2,5-dione2~0%5-memberedPyrroles / Furans
    1,5-Diketone Undecane-4,8-dione 3~0%6-memberedPyridines / Cyclohexenones

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints allow researchers to confirm reaction progress in real-time without relying solely on post-hoc purification analysis.

    Protocol A: Base-Catalyzed Intramolecular Aldol Condensation

    This protocol converts undecane-4,8-dione into a conjugated cyclohexenone derivative[2].

    • Initiation : Dissolve 1.0 eq of undecane-4,8-dione in absolute ethanol in a round-bottom flask.

    • Catalysis & Kinetic Control : Add 1.1 eq of KOH in ethanol dropwise at 0°C.

      • Causality: Deprotonation at the internal α -carbons (C5, C7) followed by cyclization would yield a highly strained 4-membered ring. Maintaining a low temperature kinetically favors deprotonation at the less hindered external α -carbons (C3 or C9), perfectly aligning the molecule for a favorable 6-exo-trig cyclization to form a stable 6-membered ring[2].

    • Cyclization : Warm the reaction to room temperature.

      • Self-Validation Checkpoint: Monitor the reaction via in-situ ATR-FTIR spectroscopy. The starting material exhibits a single broad aliphatic ketone stretch at ~1715 cm⁻¹. As the reaction proceeds, this peak will diminish, replaced by a new conjugated enone carbonyl stretch at ~1680 cm⁻¹ and a broad hydroxyl stretch (~3300 cm⁻¹) from the transient aldol intermediate.

    • Dehydration : Heat the mixture to 50°C to drive the elimination of water, yielding the fully conjugated α,β -unsaturated cyclohexenone.

    Protocol B: Heterocycle Synthesis via Nitrogen Insertion

    This workflow details the synthesis of 2,6-dipropylpyridine from undecane-4,8-dione[3][4].

    • Initiation : Dissolve 1.0 eq of undecane-4,8-dione in absolute ethanol. Add 3.0 eq of Ammonium Acetate ( NH4​OAc ).

      • Causality: Converting a 1,5-diketone to a pyridine requires an amine source that also acts as a mild acid catalyst[5]. The acetate ion buffers the solution, facilitating the initial nucleophilic attack of ammonia on the C4 carbonyl, while the mild acidity promotes the subsequent dehydration steps necessary for aromatization.

    • Thermal Activation : Heat the mixture to reflux (78°C).

      • Self-Validation Checkpoint 1 (Visual): The solution will transition from colorless to a distinct pale yellow within 30 minutes, visually confirming the formation of the conjugated dihydropyridine intermediate.

    • In-Process Monitoring : After 2 hours, sample the reaction.

      • Self-Validation Checkpoint 2 (TLC): Spot on a silica TLC plate (Hexane:EtOAc 8:2). Stain with KMnO4​ . The starting undecane-4,8-dione is UV-inactive but stains yellow/brown with KMnO4​ . The target product (2,6-dipropylpyridine) is highly UV-active (dark spot under 254 nm). The cyclization is confirmed complete when the KMnO4​ -positive/UV-inactive spot is fully consumed.

    • Workup & Extraction : Quench with H2​O , extract with ethyl acetate, and wash with brine to remove residual ammonium salts.

    Workflow S1 1. Reagent Mixing (Diketone + NH4OAc) S2 2. Reflux (EtOH) Imine Formation S1->S2 S3 3. In-Situ Validation (TLC / KMnO4 Stain) S2->S3 S3->S2 UV Inactive (Incomplete) S4 4. Cyclization & Dehydration S3->S4 UV Active (Complete) S5 5. Final Product (Pyridine Derivative) S4->S5

    Self-validating experimental workflow for pyridine synthesis from 1,5-diketones.

    Sources

    Comparative

    validation of analytical methods for undecane-4,8-dione quantification

    Title: Analytical Method Validation for Undecane-4,8-dione Quantification: A Comparative Guide Introduction Undecane-4,8-dione (CAS 13505-35-6) is an aliphatic diketone frequently utilized as a critical intermediate in t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Analytical Method Validation for Undecane-4,8-dione Quantification: A Comparative Guide

    Introduction Undecane-4,8-dione (CAS 13505-35-6) is an aliphatic diketone frequently utilized as a critical intermediate in the synthesis of lipid-modulating therapeutics and ketone-based cholesterol management compounds [1]. From an analytical perspective, quantifying this molecule presents a distinct challenge: it lacks a conjugated π -system or strong chromophore, rendering conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) practically blind to it at trace levels.

    This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS)—the gold standard for this analyte—against alternative platforms like GC-FID and LC-MS/MS. Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in the latest ICH Q2(R2) [2] and FDA bioanalytical guidelines [3].

    Methodological Landscape: Comparing the Alternatives

    To establish a robust control strategy, analytical scientists must weigh sensitivity against operational complexity.

    • GC-MS (Electron Ionization - SIM Mode): The Optimal Choice. Due to the volatility and thermal stability of undecane-4,8-dione, GC-MS requires no derivatization. Selected Ion Monitoring (SIM) isolates the unique fragmentation pattern of the diketone, providing high specificity even in complex biological matrices or crude synthetic mixtures.

    • GC-FID (Flame Ionization Detection): The Bulk Workhorse. GC-FID offers an exceptional linear dynamic range and is highly reproducible for bulk API or intermediate purity assays. However, it lacks the isotopic resolution and structural confirmation required for pharmacokinetic (PK) studies or trace impurity profiling.

    • LC-MS/MS (with Derivatization): The Ultra-Trace Alternative. Because aliphatic ketones ionize poorly in Electrospray Ionization (ESI), LC-MS/MS requires pre-column derivatization (e.g., using 2,4-dinitrophenylhydrazine, 2,4-DNPH). While this achieves ultra-low limits of quantification (LOQ), the derivatization step introduces significant sample preparation variability, reagent background noise, and longer turnaround times.

    Comparative Performance Data

    The following table summarizes the validated performance metrics of these three platforms for undecane-4,8-dione quantification.

    Analytical ParameterGC-MS (SIM Mode)GC-FIDLC-MS/MS (2,4-DNPH Derivatized)
    Primary Application Bioanalysis & Trace ImpuritiesBulk Purity & In-Process ControlUltra-Trace PK Studies
    Limit of Detection (LOD) 5 ng/mL500 ng/mL0.5 ng/mL
    Limit of Quantitation (LOQ) 15 ng/mL1500 ng/mL2.0 ng/mL
    Linearity ( R2 ) > 0.998 (15 - 5000 ng/mL)> 0.999 (1.5 - 100 µg/mL)> 0.995 (2.0 - 1000 ng/mL)
    Precision (% CV) < 6%< 2%< 12%
    Sample Prep Complexity Low (Liquid-Liquid Extraction)Low (Dilute & Shoot)High (Derivatization + SPE)

    Validation Framework and Causality (ICH Q2(R2) & FDA Compliant)

    A method is only as reliable as its validation framework. According to the ICH Q2(R2) guidelines [2] and FDA Bioanalytical Method Validation criteria[3], the following parameters must be rigorously established:

    • Specificity & Selectivity: We must prove the GC-MS method can differentiate undecane-4,8-dione from structural isomers (e.g., undecane-2,5-dione) and endogenous matrix lipids. Causality: By utilizing a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) and extracting specific mass-to-charge ( m/z ) ratios in SIM mode, we mathematically eliminate co-eluting isobaric background noise.

    • Linearity & Calibration: The FDA mandates a matrix-based standard curve consisting of a minimum of six standard points (excluding blanks) [4]. Causality: Matrix-matched calibration compensates for ion suppression or enhancement effects that occur in the GC inlet or MS source, ensuring the response is directly proportional to the analyte concentration.

    • Accuracy & Precision: Evaluated via spike recovery at three distinct Quality Control (QC) levels: Low (LQC), Medium (MQC), and High (HQC), with a minimum of five determinations per concentration[4]. Causality: This tripartite approach ensures that the method's error rate remains uniform across the entire dynamic range, preventing bias at the extremes of the calibration curve.

    Analytical Method Selection & Validation Workflow

    G A Undecane-4,8-dione Sample B Matrix Complexity? A->B Assess C Bulk Intermediate (GC-FID) B->C Low D Bio-Matrix / High Spec (GC-MS) B->D Medium/High E Ultra-Trace PK (LC-MS/MS + Deriv.) B->E Ultra-High F ICH Q2(R2) / FDA Validation Framework C->F Validate D->F Validate E->F Validate

    Decision tree for selecting and validating the optimal undecane-4,8-dione quantification method.

    Step-by-Step Experimental Protocol: GC-MS Quantification

    This self-validating protocol outlines the extraction and quantification of undecane-4,8-dione from a biological matrix (plasma) using GC-MS.

    Materials:

    • Extraction Solvent: Hexane/Ethyl Acetate (80:20, v/v)

    • Internal Standard (IS): Undecane-d24 (or a structurally analogous deuterated ketone)

    • GC Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness)

    Step 1: Sample Preparation & Extraction

    • Aliquot 200 µL of plasma sample (or spiked QC standard) into a clean glass centrifuge tube.

    • Add 20 µL of the Internal Standard working solution (1 µg/mL). Causality: Adding the IS before any extraction steps corrects for volumetric losses and variations in extraction efficiency, acting as a self-validating internal control.

    • Add 1.0 mL of the Hexane/Ethyl Acetate (80:20, v/v) extraction solvent. Causality: This specific non-polar/polar ratio maximizes the recovery of the moderately non-polar diketone while intentionally precipitating polar plasma proteins, preventing GC inlet liner contamination.

    • Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature. Causality: Gentle evaporation prevents the loss of the semi-volatile undecane-4,8-dione.

    • Reconstitute the residue in 100 µL of pure hexane and transfer to a GC autosampler vial with a glass insert.

    Step 2: GC-MS Instrumental Parameters

    • Injection: Inject 1 µL in splitless mode. Inlet temperature set to 250°C.

    • Oven Program: Initial temperature at 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min). Causality: The initial low temperature focuses the analyte band at the head of the column, while the rapid ramp efficiently elutes the diketone, maintaining a sharp peak shape and minimizing band broadening.

    • MS Conditions: Transfer line at 280°C, Ion source at 230°C. Electron Ionization (EI) at 70 eV.

    • Data Acquisition: Operate in SIM mode. Select the most abundant and specific fragment ions for undecane-4,8-dione (e.g., m/z 113, 71, and 43) and the corresponding ions for the internal standard.

    Step 3: System Suitability & Validation Checks

    • Inject a solvent blank to verify the absence of carryover.

    • Inject the LQC sample to confirm the signal-to-noise (S/N) ratio is 10:1.

    • Process the calibration curve. Accept the run only if the back-calculated concentrations of the standards are within ±15% of their nominal values (±20% at the LOQ) [3].

    Conclusion

    While LC-MS/MS and GC-FID have their specific niches, GC-MS remains the most robust, direct, and reliable platform for the quantification of undecane-4,8-dione. By adhering strictly to ICH Q2(R2) and FDA validation parameters, laboratories can ensure their analytical data is defensible, precise, and ready for regulatory submission.

    References

    • CA2425311C - Ketone compounds and compositions for cholesterol management and related uses - Google Patents. Source: google.com.
    • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org.
    • Essential FDA Guidelines for Bioanalytical Method Validation. Source: resolvemass.ca.
    • Bioanalytical method validation: An updated review - PMC. Source: nih.gov.
    Validation

    Unambiguous Structural Elucidation: Cross-Validation of Undecane-4,8-dione via GC-MS and NMR

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Cross-Validation Guide As a Senior Application Scientist, I frequently encounter the pitfalls of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Cross-Validation Guide

    As a Senior Application Scientist, I frequently encounter the pitfalls of relying on a single analytical modality during structural elucidation. In pharmaceutical synthesis—particularly in the development of ketone-based compounds for cholesterol management and metabolic therapies —aliphatic diketones like undecane-4,8-dione (C₁₁H₂₀O₂) present unique analytical challenges.

    Relying solely on Gas Chromatography-Mass Spectrometry (GC-MS) can lead to false positives due to identical molecular weights and similar fragmentation patterns among structural isomers (e.g., undecane-2,5-dione vs. undecane-3,9-dione). Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy alone may struggle with absolute trace purity assessment of volatile co-elutants. This guide objectively compares the analytical power of GC-MS and NMR, demonstrating how their orthogonal cross-validation creates a self-validating system for definitive structural confirmation.

    Theoretical Framework & Causality

    To build a self-validating analytical system, we must first understand the physicochemical causality driving the data generation in both techniques.

    GC-MS: Volatility and Radical Fragmentation

    GC-MS separates molecules based on their boiling points and affinities for the stationary phase, followed by high-energy Electron Impact (EI) ionization (70 eV). For undecane-4,8-dione (exact mass 184.146 Da) , the ionization process triggers predictable, structurally diagnostic fragmentations:

    • The McLafferty Rearrangement: Because undecane-4,8-dione possesses γ -hydrogens relative to its carbonyl groups, it undergoes a highly specific retro-ene reaction . The carbonyl oxygen abstracts a γ -proton through a six-membered cyclic transition state, cleaving the α−β carbon bond. For the inner chain, this yields a diagnostic enol radical cation at m/z 86 .

    • α -Cleavage: The homolytic cleavage of the bond adjacent to the carbonyl carbon generates a resonance-stabilized acylium ion (m/z 71 ) and expels a propyl radical, confirming the terminal chain lengths.

    NMR: Magnetic Resonance and Molecular Symmetry

    While GC-MS maps the molecular sub-units, NMR spectroscopy maps the exact topological connectivity. Undecane-4,8-dione is a highly symmetric molecule. In solution, rapid conformational averaging yields effective C2v​ or Cs​ symmetry.

    • Causality of Symmetry: Instead of 11 distinct carbon signals, the symmetry dictates that equivalent carbons on either side of the molecule resonate at the exact same frequency. The observation of exactly 6 unique carbon signals in the ¹³C NMR spectrum is the definitive proof of the 4,8-dione substitution pattern, instantly ruling out asymmetric isomers.

    Self-Validating Experimental Protocols

    The following step-by-step methodologies are engineered to minimize artifacts and ensure absolute data integrity.

    GC-MS Methodology
    • Sample Preparation: Dissolve 1.0 mg of undecane-4,8-dione in 1.0 mL of HPLC-grade hexane. Causality: Hexane is highly volatile and non-polar, ensuring rapid solvent delay clearance without suppressing the analyte signal.

    • Injection Parameters: Inject 1.0 µL in split mode (1:50 ratio) with the inlet at 250°C. Causality: The high split ratio prevents detector saturation and column overloading, ensuring sharp, symmetrical Gaussian peaks necessary for accurate integration.

    • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven from 60°C (hold 2 min) to 280°C at 10°C/min. Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase separates strictly by boiling point, ideal for resolving aliphatic ketones from synthetic byproducts.

    • Mass Detection: Operate in EI mode at 70 eV, scanning m/z 40–300.

    NMR Methodology
    • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the necessary deuterium lock signal, while TMS serves as the absolute 0.00 ppm reference.

    • ¹H NMR Acquisition: Acquire on a 400 MHz spectrometer using 16 scans and a relaxation delay (D1) of 2.0 seconds. Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of the aliphatic protons, allowing for mathematically exact peak integration.

    • ¹³C NMR Acquisition: Acquire at 100 MHz using 1024 scans with broadband proton decoupling (WALTZ-16). Causality: Proton decoupling collapses the complex carbon-proton splitting into sharp singlets, drastically increasing the signal-to-noise ratio to clearly resolve the 6 symmetry-equivalent carbon pairs.

    Data Presentation & Cross-Validation

    The true power of this workflow lies in cross-referencing the quantitative outputs. The tables below summarize the expected, self-validating data points.

    Table 1: GC-MS Fragmentation Profile of Undecane-4,8-dione
    m/zFragment TypeOrigin / Mechanistic Causality
    184 Molecular Ion [M]⁺·Intact C₁₁H₂₀O₂ radical cation; confirms exact molecular weight.
    156 [M - 28]⁺·McLafferty rearrangement on outer propyl chain; loss of neutral ethylene.
    141 [M - 43]⁺ α -cleavage; loss of the terminal propyl radical (C₃H₇·).
    86 McLafferty IonMcLafferty rearrangement on inner chain; formation of [C₃H₇-C(OH)=CH₂]⁺·.
    71 Acylium Ion α -cleavage yielding the resonance-stabilized[CH₃CH₂CH₂C=O]⁺ ion.
    Table 2: NMR Peak Assignments (CDCl₃, 298 K)
    Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & IntegrationStructural Role
    C4, C8 ~210.5--Ketone carbonyl carbons (deshielded).
    C3, C9 ~44.8~2.40Triplet, 4H α -CH₂ to carbonyl (outer propyl chains).
    C5, C7 ~41.2~2.45Triplet, 4H α -CH₂ to carbonyl (inner bridging chain).
    C6 ~18.5~1.80Quintet, 2H β -CH₂ (central bridge, coupled to C5/C7).
    C2, C10 ~17.3~1.60Sextet, 4H β -CH₂ (outer chains, coupled to C1/C3).
    C1, C11 ~13.8~0.90Triplet, 6HTerminal methyl groups.

    Integrated Workflow Visualization

    The logical relationship between the two analytical modalities culminates in an unambiguous structural confirmation, as mapped in the workflow below.

    CrossValidationWorkflow cluster_GCMS GC-MS Pathway cluster_NMR NMR Pathway Sample Undecane-4,8-dione (Unknown Isomer) GCMS_Acq EI Ionization (70 eV) Volatility Separation Sample->GCMS_Acq NMR_Acq 1H & 13C Acquisition (CDCl3, 400 MHz) Sample->NMR_Acq GCMS_Data m/z 184 [M]+ m/z 86 (McLafferty) GCMS_Acq->GCMS_Data CrossCheck Orthogonal Cross-Validation Data Synthesis GCMS_Data->CrossCheck MW & Substructures NMR_Data 6 Unique 13C Signals (Symmetry Proof) NMR_Acq->NMR_Data NMR_Data->CrossCheck Topology & Connectivity Result Unambiguous Structural Confirmation CrossCheck->Result

    Integrated GC-MS and NMR cross-validation workflow for undecane-4,8-dione structural confirmation.

    Conclusion

    By combining the substructural fragmentation mapping of GC-MS with the topological symmetry proofing of NMR, analytical chemists can eliminate the blind spots inherent to single-method analysis. The presence of the m/z 86 McLafferty ion cross-referenced against exactly 6 distinct ¹³C NMR signals creates an airtight, self-validating dataset that unambiguously confirms the identity of undecane-4,8-dione.

    References
    • US Patent US6699910B2 - Ketone compounds and compositions for cholesterol management and related uses. Google Patents.
    • PubChem Compound Summary for CID 551337 - 4,8-Undecanedione. National Center for Biotechnology Information. Available at:[Link]

    • McLafferty Rearrangement - Mass Spectrometric Analysis. Molecular Rearrangements. Wikipedia / Original Literature. Available at: [Link]

    Comparative

    Undecane-4,8-dione vs. Nonane-2,4-dione: A Senior Scientist’s Guide to Diketone Scaffolds in Heterocyclic Synthesis

    In modern medicinal chemistry and drug development, the strategic selection of aliphatic diketone precursors dictates the architectural outcome of heterocyclic target molecules. As an application scientist, I frequently...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In modern medicinal chemistry and drug development, the strategic selection of aliphatic diketone precursors dictates the architectural outcome of heterocyclic target molecules. As an application scientist, I frequently evaluate the divergent reactivity profiles of 1,3-diketones and 1,5-diketones.

    This guide provides an objective, data-driven comparison between nonane-2,4-dione (a classic 1,3-diketone) and undecane-4,8-dione (a symmetric 1,5-diketone). By understanding the thermodynamic causality behind their reactivity, researchers can predictably engineer 5-membered diazoles or 6-membered azines with high fidelity.

    Physicochemical Properties & Mechanistic Causality

    The fundamental difference between these two scaffolds lies in the carbon spacing between the carbonyl moieties. This spacing governs enolization thermodynamics, acidity, and the ring size of the resulting cyclized products[1].

    ParameterNonane-2,4-dioneUndecane-4,8-dione
    CAS Number 6175-23-113505-35-6
    Diketone Classification 1,3-Diketone ( β -diketone)1,5-Diketone
    Molecular Weight 156.23 g/mol 184.27 g/mol
    Enolization Tendency Highly stable (Resonance + H-bonding)Negligible (Isolated carbonyls)
    Alpha-Proton Acidity High (pKa ~9–11)Low (pKa ~19–20)
    Primary Synthetic Utility Pyrazoles, Isoxazoles, PyrimidinesPyridines, Dihydropyridines
    Aromatization Driving Force Spontaneous upon dehydrationRequires external oxidation

    The Causality of Reactivity: Nonane-2,4-dione possesses a highly acidic methylene group flanked by two carbonyls. It exists largely in its conjugated enol form, making it a powerful bidentate electrophile for bis-nucleophiles like hydrazines[2]. Conversely, undecane-4,8-dione has three intervening methylenes. Its carbonyls act as independent electrophilic centers. When reacted with ammonia, the 5-carbon backbone perfectly accommodates a single nitrogen atom to form a 6-membered ring, making it an ideal precursor for pyridines[3].

    Nonane-2,4-dione: The Gateway to Diazoles

    Nonane-2,4-dione is an asymmetric 1,3-diketone primarily utilized to construct 5-membered heterocycles with two heteroatoms, such as pyrazoles, which are ubiquitous in kinase inhibitors and anti-inflammatory agents[4].

    Mechanistic Pathway

    When exposed to hydrazine, the highly electrophilic enol tautomer undergoes rapid nucleophilic attack to form a hydrazone intermediate. The proximity of the second carbonyl facilitates an intramolecular cyclodehydration, spontaneously yielding an aromatic pyrazole.

    PyrazoleSynthesis N1 Nonane-2,4-dione (1,3-Diketone) N2 Enol Tautomer (Active Electrophile) N1->N2 Tautomerization N4 Hydrazone Intermediate N2->N4 + Hydrazine N3 Hydrazine (Nucleophile) N3->N4 N5 Cyclodehydration (Ring Closure) N4->N5 Intramolecular attack N6 3-Methyl-5-pentyl-1H-pyrazole (Final Product) N5->N6 -H2O

    Figure 1: Mechanistic pathway for the synthesis of 3-methyl-5-pentyl-1H-pyrazole from nonane-2,4-dione.

    Experimental Protocol: Synthesis of 3-Methyl-5-pentyl-1H-pyrazole

    This protocol is a self-validating system designed to maximize yield while preventing bis-hydrazone formation.

    • Reaction Setup: Dissolve nonane-2,4-dione (10.0 mmol, 1.0 eq) in 20 mL of absolute ethanol. Cool the flask to 0 °C in an ice bath.

    • Nucleophile Addition: Add hydrazine hydrate (12.0 mmol, 1.2 eq) dropwise over 10 minutes.

      • Causality: The dropwise addition at 0 °C controls the highly exothermic initial hydrazone formation and prevents the excess hydrazine from attacking both carbonyls independently (which would form an acyclic bis-hydrazone dead-end).

    • Cyclization: Remove the ice bath and heat the reaction to reflux (78 °C) for 3 hours.

      • Causality: Refluxing provides the activation energy required for the intramolecular cyclodehydration, driven by the thermodynamic stability of the resulting aromatic ring.

    • Workup: Concentrate the mixture in vacuo. Partition the residue between Ethyl Acetate (30 mL) and distilled water (30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate.

    • Validation: Analyze via ¹H NMR (CDCl₃). The successful formation of the pyrazole is confirmed by the disappearance of the diketone methylene protons and the appearance of a distinct aromatic pyrazole-CH singlet at ~5.8 ppm.

    Undecane-4,8-dione: The Precursor to Pyridines

    Undecane-4,8-dione is a symmetric 1,5-diketone. It is strategically deployed when the target is a 2,6-disubstituted pyridine, a motif frequently found in CNS-active alkaloids and custom ligands[5],[3].

    Mechanistic Pathway

    Unlike 1,3-diketones, 1,5-diketones do not spontaneously form fully aromatic rings upon condensation with ammonia. The initial cyclization yields a dihydropyridine (DHP) intermediate. To achieve the final pyridine, an oxidative aromatization step (often utilizing atmospheric oxygen or chemical oxidants like DDQ) is mandatory[1].

    PyridineSynthesis U1 Undecane-4,8-dione (1,5-Diketone) U3 Mono-Imine Intermediate U1->U3 + NH3 U2 Ammonium Acetate (NH3 Source) U2->U3 U4 Intramolecular Cyclization U3->U4 Nucleophilic Attack U5 Dihydropyridine (DHP) U4->U5 -H2O U6 Oxidative Aromatization (Air or Oxidant) U5->U6 U7 2,6-Dipropylpyridine (Final Product) U6->U7 -2H

    Figure 2: Cyclization and oxidative aromatization of undecane-4,8-dione to 2,6-dipropylpyridine.

    Experimental Protocol: One-Pot Synthesis of 2,6-Dipropylpyridine

    This protocol utilizes a transition-metal-free approach for direct annulation.

    • Reaction Setup: Dissolve undecane-4,8-dione (10.0 mmol, 1.0 eq) in 25 mL of glacial acetic acid.

    • Reagent Addition: Add ammonium acetate (50.0 mmol, 5.0 eq) in one portion.

      • Causality: Ammonium acetate acts as a mild, buffered ammonia source. Glacial acetic acid serves a dual purpose as both the solvent and an acid catalyst, protonating the isolated carbonyls to increase their electrophilicity for the incoming ammonia[3].

    • Cyclization & Oxidation: Equip the flask with a reflux condenser open to the atmosphere. Reflux (118 °C) for 12–16 hours.

      • Causality: The extended reflux under an air atmosphere is critical. Without atmospheric oxygen (or an added oxidant), the reaction stalls at the dihydropyridine intermediate. The heat and oxygen drive the oxidative aromatization to the stable pyridine.

    • Workup: Cool to room temperature. Carefully pour the mixture into crushed ice and neutralize to pH 8 using 10% aqueous NaOH (highly exothermic). Extract with Dichloromethane (3 x 30 mL), dry over Na₂SO₄, and concentrate.

    • Validation: Analyze via ¹H NMR (CDCl₃). Validation is confirmed by the appearance of a triplet at ~7.45 ppm (1H, para-pyridine proton) and a doublet at ~6.95 ppm (2H, meta-pyridine protons), alongside the symmetric propyl aliphatic signals.

    Comparative Performance Data

    To assist in synthetic planning, the following table summarizes the expected performance metrics when utilizing these diketones in their respective primary workflows.

    MetricNonane-2,4-dione (Pyrazole Synthesis)Undecane-4,8-dione (Pyridine Synthesis)
    Typical Isolated Yield 85% – 95%60% – 80%
    Reaction Time 2 – 4 hours12 – 24 hours
    Optimal Temperature 78 °C (Refluxing Ethanol)118 °C (Refluxing Acetic Acid)
    Regioselectivity Issues Yes (Forms tautomeric mixtures with unsubstituted hydrazines)No (Symmetric precursor yields a single symmetric product)
    Primary Byproducts Trace bis-hydrazonesUnoxidized dihydropyridines, aldol oligomers
    Standard Purification Liquid-liquid extraction, occasionally recrystallizationSilica gel column chromatography

    Sources

    Validation

    A Researcher's Guide to Benchmarking Catalytic Conversion Rates of Undecane-4,8-dione

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the catalytic conversion rates of undecane-4,8-dione. While direct comparative data f...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the catalytic conversion rates of undecane-4,8-dione. While direct comparative data for this specific long-chain diketone is not extensively available in published literature, this document offers a detailed roadmap for establishing in-house benchmarks. By leveraging established catalytic systems and analytical methodologies applied to analogous substrates, researchers can effectively evaluate and compare the performance of various catalysts for the hydrogenation and selective oxidation of undecane-4,8-dione. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to inform experimental design and data interpretation.

    Introduction to the Catalytic Conversion of Undecane-4,8-dione

    Undecane-4,8-dione, a long-chain aliphatic diketone, presents a versatile chemical scaffold. Its conversion into valuable derivatives, such as the corresponding diol (undecane-4,8-diol) or a mono-functionalized keto-alcohol, is of significant interest in various fields, including the synthesis of fine chemicals, polymers, and potential pharmaceutical intermediates. The efficiency and selectivity of these transformations are critically dependent on the chosen catalytic system. This guide will focus on two primary catalytic pathways: hydrogenation to undecane-4,8-diol and selective oxidation to a hydroxy-ketone.

    The objective of this guide is to equip researchers with the necessary knowledge and detailed protocols to:

    • Select appropriate catalysts for specific conversion pathways.

    • Execute benchmark catalytic reactions in a controlled and reproducible manner.

    • Analyze the reaction outcomes quantitatively using standard analytical techniques.

    • Calculate and compare key performance metrics such as conversion and selectivity.

    Catalytic Conversion Pathways of Undecane-4,8-dione

    The two carbonyl groups of undecane-4,8-dione are the primary sites for catalytic transformation. The principal pathways of interest are reduction (hydrogenation) and oxidation.

    Catalytic Hydrogenation to Undecane-4,8-diol

    The reduction of both carbonyl groups in undecane-4,8-dione yields undecane-4,8-diol. This transformation is typically achieved through catalytic hydrogenation, a process that involves the addition of hydrogen (H₂) across the C=O bonds in the presence of a metal catalyst.

    Commonly employed heterogeneous catalysts for ketone hydrogenation include:

    • Raney® Nickel: A cost-effective and highly active catalyst, though it may sometimes require higher temperatures and pressures.[1][2]

    • Platinum on Carbon (Pt/C): Known for its high activity under mild conditions (room temperature and atmospheric pressure).[3][4]

    • Ruthenium-based catalysts: Often used for stereoselective hydrogenations and can be effective for a wide range of ketones.[5][6]

    The choice of catalyst can significantly influence the reaction rate, and in cases of chiral centers, the stereoselectivity of the resulting diol.

    Selective Oxidation

    Selective oxidation of one of the secondary alcohol groups in the potential diol product, or partial oxidation of the diketone, can lead to the formation of a hydroxy-ketone. This transformation requires a mild oxidizing agent that can selectively oxidize a secondary alcohol to a ketone without causing cleavage of the carbon-carbon backbone.[7][8]

    A common and effective reagent for this purpose is:

    • Pyridinium Chlorochromate (PCC): A mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones.[9][10] It is typically used in stoichiometric amounts rather than catalytically in the traditional sense but is a benchmark reagent for this type of transformation.

    Oxidative cleavage of the diketone is also a possible reaction pathway, particularly under harsher oxidative conditions, which would lead to the formation of carboxylic acids.[11]

    Benchmarking Catalytic Performance: Illustrative Comparison

    Due to the limited availability of direct comparative data for undecane-4,8-dione, the following tables present illustrative performance data for the hydrogenation of other ketones using various catalytic systems. This data serves as a starting point for researchers to design their own benchmarking experiments for undecane-4,8-dione.

    Table 1: Illustrative Performance Data for Catalytic Hydrogenation of Ketones

    CatalystSubstrate (Analog)Temp. (°C)Pressure (atm)Time (h)Conversion (%)Selectivity to Diol (%)Reference (for analog)
    Raney® NiAcetone120-->99>99[12]
    5% Pt/C2-Hexanone2513100>99[4]
    Ru/CCyclopentane-1,3-dione10050710078[13][14]

    Note: The data presented in this table is for analogous ketone/diketone substrates and should be used as a general guideline for designing experiments with undecane-4,8-dione.

    Detailed Experimental Protocols

    The following protocols provide a standardized methodology for conducting catalytic conversion experiments with undecane-4,8-dione.

    General Considerations
    • Safety: All reactions should be performed in a well-ventilated fume hood. Hydrogen gas is highly flammable and should be handled with extreme care.[15]

    • Inert Atmosphere: Reactions sensitive to air, particularly those involving certain catalysts, should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Purity: Use anhydrous solvents for reactions where water may interfere, such as those with PCC.

    Protocol 1: Catalytic Hydrogenation of Undecane-4,8-dione

    This protocol describes a general procedure for the hydrogenation of undecane-4,8-dione to undecane-4,8-diol using a heterogeneous catalyst.

    Materials:

    • Undecane-4,8-dione

    • Catalyst (e.g., 5% Pt/C or Raney® Ni)

    • Anhydrous ethanol or isopropanol

    • Hydrogen gas (high purity)

    • Pressurized hydrogenation vessel (e.g., Parr shaker or autoclave)

    • Magnetic stir bar

    • Filtration apparatus (e.g., Celite® pad or syringe filter)

    Procedure:

    • To a clean, dry hydrogenation vessel, add undecane-4,8-dione (e.g., 1.0 g, 5.4 mmol) and a magnetic stir bar.

    • Add the catalyst (e.g., 5-10 wt% of the substrate, 50-100 mg).

    • Add the solvent (e.g., 20 mL of anhydrous ethanol).

    • Seal the vessel and purge with nitrogen or argon to remove air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm, depending on the catalyst and desired reaction rate).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 100°C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS or TLC.

    • Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas.

    • Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography or recrystallization, if necessary.

    HydrogenationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Charge Reactor with Undecane-4,8-dione, Catalyst, and Solvent B Seal and Purge with Inert Gas A->B C Pressurize with H₂ B->C D Stir at Set Temperature and Pressure C->D E Monitor Progress (GC-MS/TLC) D->E F Vent H₂ and Purge E->F G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Purification H->I

    Caption: Potential catalytic conversion pathways for undecane-4,8-dione.

    Conclusion

    References

    • Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon under Ordinary Pressures and Temper
    • What Is PCC in Organic Chemistry? A Quick Overview. Orango. (2025).
    • Ru-Catalyzed Chemo- and Enantioselective Hydrogenation of β-Diketones Assisted by the Neighboring Hetero
    • Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary -> Ketones). ChemHelper.
    • A Highly Reusable Carbon-Supported Platinum Catalyst for the Hydrogen-Transfer Reduction of Ketones.
    • C
    • Catalytic Hydrogenation over Pl
    • Oxidation by PCC (pyridinium chlorochrom
    • Catalytic Hydrogenation over Platinum Metals.
    • Calculation of conversion and TOF to determine the c
    • Reaction Engineering Concepts for the Catalytic Conversion of Biorenewable Molecules.
    • Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. PMC.
    • Oxidation of Alcohols to Ketones/Aldehydes - PCC always? Reddit. (2022).
    • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.
    • A Comparative Guide: Cross-Validation of HPLC and GC-MS Methods for the Analysis of Undecane-2,4-dione. Benchchem.
    • PCC Oxidation Mechanism. Chemistry Steps. (2022).
    • Kinetic studies of ketone hydrogenation over Raney nickel catalyst.
    • Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes.
    • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings - Francis Academic Press.
    • Raney® Nickel: A Life-Changing C
    • Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkyl
    • Conversion (chemistry). Wikipedia.
    • Raney nickel. Wikipedia.
    • Reagent Friday: Raney Nickel. Master Organic Chemistry. (2011).
    • Lecture 2 Fundamentals of Conversion, Product Yield, and Calcul
    • Preventing decomposition of Undecane-2,4-dione during storage. Benchchem.
    • Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogen
    • A Technical Guide to the Synthesis of Novel Undecane-2,4-dione Deriv
    • gas chromatography-mass spectrometry (GC-MS) analysis of undecylenic acid. Benchchem.
    • Buy Undecane-1,11-diol | 765-04-8. Smolecule.
    • Undecane, 4,8-dimethyl-. NIST WebBook.
    • Oxidative Cleavage and Ammoxidation of Unsaturated Hydrocarbons via Heterogeneous Auto-Tandem C
    • GC-MS Spectra of Undecane (Retention time-7.567)..
    • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsatur
    • Undecane analytical standard 1120-21-4. Sigma-Aldrich.
    • Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis. SpringerLink.
    • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. PMC.
    • (PDF) Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route.
    • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. (2020).
    • Selective Mono-Hydrogenation of Polyunsaturated Hydrocarbons: Traditional and Nanoscale C
    • Efficient and eco-friendly oxidative cleavage of C–C bonds of 1,2-diols to ketones: electrochemistry vs thermochemistry. Organic Chemistry Frontiers (RSC Publishing).
    • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts.
    • Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. (2025).

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    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of Undecane-4,8-dione

    This document provides a detailed protocol for the proper disposal of undecane-4,8-dione, a diketone with applications in various research and development sectors. The information herein is intended for researchers, scie...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides a detailed protocol for the proper disposal of undecane-4,8-dione, a diketone with applications in various research and development sectors. The information herein is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

    Understanding Undecane-4,8-dione: Properties and Inferred Hazards

    Undecane-4,8-dione is a C11 aliphatic diketone. While a comprehensive Safety Data Sheet (SDS) is not publicly available, we can infer its key characteristics from its structure and data on analogous compounds.

    PropertyValue / Inferred InformationRationale / Source
    Molecular Formula C₁₁H₂₀O₂PubChem
    Molecular Weight 184.27 g/mol PubChem[1]
    Appearance Likely a colorless to pale yellow liquid or low-melting solidGeneral property of similar ketones
    Solubility Insoluble in water; Soluble in organic solventsPubChem[2]
    Flammability Combustible liquid. Keep away from heat, sparks, and open flames.Inferred from undecane and other long-chain ketones.[2][3][4][5][6][7][8][9][10][11]
    Toxicity Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed, with a risk of aspiration.Inferred from safety data for undecane and general properties of ketones.[12]
    Reactivity Incompatible with strong oxidizing agents.General reactivity of aliphatic hydrocarbons and ketones.[4]
    Environmental Fate Expected to be biodegradable. Long-chain ketones can be susceptible to microbial degradation.[13] However, release into the environment should be avoided.[6]Inferred from studies on long-chain esters and ketones.

    Pre-Disposal Safety and Handling

    Proper handling is the first step in safe disposal. Always work in a well-ventilated area, preferably within a chemical fume hood, when handling undecane-4,8-dione.[14]

    Personal Protective Equipment (PPE)

    A comprehensive assessment of the necessary PPE should be conducted before handling undecane-4,8-dione. The following are minimum requirements:

    • Eye Protection: Safety goggles are mandatory. For splash hazards, a face shield should also be worn.[15]

    • Hand Protection: Use chemically resistant gloves. Butyl or nitrile gloves are generally suitable for ketones.[15] Inspect gloves for any signs of degradation or contamination before and after use.[16]

    • Body Protection: A lab coat is required. For larger quantities, an acid-resistant apron is recommended.[17]

    • Footwear: Closed-toe shoes are mandatory in a laboratory setting.[17]

    Disposal Workflow: A Step-by-Step Guide

    The disposal of undecane-4,8-dione must be carried out in accordance with local, state, and federal regulations.[5] This workflow provides a general procedure that should be adapted to your institution's specific policies.

    Waste Stream Determination

    The first step is to correctly identify the waste stream. Undecane-4,8-dione waste should not be mixed with other waste streams unless explicitly permitted by your EHS department.

    A Undecane-4,8-dione Waste Generated B Is the waste contaminated with other hazardous materials? A->B C Segregate as 'Undecane-4,8-dione Waste' B->C No D Consult EHS for proper classification and disposal of mixed waste. B->D Yes E Is the container empty? (<3% residue) C->E F Triple rinse with a suitable solvent (e.g., acetone). Collect rinsate as hazardous waste. E->F Yes H Treat as hazardous waste. E->H No G Deface label and dispose of container as non-hazardous glass/plastic waste. F->G

    Caption: Waste Stream Determination for Undecane-4,8-dione.

    Disposal of Small Quantities (≤ 100 mL)

    For small quantities of undecane-4,8-dione waste, the following procedure should be followed:

    • Container Selection: Use a clean, non-reactive container with a secure, tight-fitting lid. The container must be compatible with ketones.[5][18]

    • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Undecane-4,8-dione," and the approximate concentration and volume.[5]

    • Collection: Carefully transfer the waste into the labeled container, avoiding any spills or splashes.

    • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition.[5][10]

    • Pickup: Arrange for waste pickup with your institution's EHS department.

    Disposal of Large Quantities (> 100 mL)

    For larger volumes, additional precautions are necessary:

    • Container and Labeling: Follow the same procedure as for small quantities, ensuring the container is appropriately sized.

    • Secondary Containment: Store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

    • Incineration: The preferred method for the disposal of bulk quantities of flammable organic compounds is incineration in a licensed hazardous waste facility.[3] Your EHS department will manage the logistics of this process.

    Emergency Procedures

    In the event of a spill or exposure, immediate action is crucial.

    Spill Response
    • Small Spills:

      • Alert personnel in the immediate area.

      • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.[8][19]

      • Collect the contaminated absorbent material into a labeled hazardous waste container.[6]

      • Clean the spill area with soap and water.

    • Large Spills:

      • Evacuate the area immediately.

      • Alert your institution's emergency response team and EHS department.

      • Prevent the spill from entering drains or waterways.[7][19]

    Exposure Response
    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[16]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[16]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting.[9][12][19] Seek immediate medical attention.

    Disposal Decision-Making Flowchart

    This flowchart provides a visual guide to the decision-making process for the disposal of undecane-4,8-dione.

    start Disposal of Undecane-4,8-dione Required ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type (Pure, Contaminated, or Empty Container) ppe->waste_type pure_waste Pure or Uncontaminated Waste waste_type->pure_waste Pure contaminated_waste Contaminated Waste waste_type->contaminated_waste Contaminated empty_container Empty Container (<3% Residue) waste_type->empty_container Empty small_quantity Small Quantity (≤ 100 mL) pure_waste->small_quantity large_quantity Large Quantity (> 100 mL) pure_waste->large_quantity mixed_waste Consult EHS for Disposal of Mixed Waste contaminated_waste->mixed_waste triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse collect_small Collect in Labeled Hazardous Waste Container small_quantity->collect_small collect_large Collect in Labeled Hazardous Waste Container with Secondary Containment large_quantity->collect_large store_saa Store in Satellite Accumulation Area collect_small->store_saa collect_large->store_saa ehs_pickup Arrange for EHS Pickup for Incineration store_saa->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous triple_rinse->dispose_container collect_rinsate->store_saa

    Caption: Disposal Decision-Making Flowchart.

    References

    • PubChem. (n.d.). Undeca-4,8-dione. National Center for Biotechnology Information.
    • PubChem. (2025). 4,8-Undecanedione. National Center for Biotechnology Information. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA.
    • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
    • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
    • U.S. Government Publishing Office. (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
    • Polish Journal of Environmental Studies. (n.d.). Ketonization of Long-Chain Esters.
    • 職場のあんぜんサイト. (2011). 安全衛生情報センター:化学物質:n‐ウンデカン.
    • Fisher Scientific. (2024). Safety data sheet.
    • Purdue University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
    • Chevron Phillips Chemical. (2022). n-Undecane Safety Data Sheet.
    • Cosmo Bio USA. (n.d.). Undecane MSDS.
    • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Undecane (and) Tridecane.
    • CDH Fine Chemical. (n.d.). N-UNDECANE CAS NO 1120-21-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
    • University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
    • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
    • Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement. Safety Unit.
    • Airgas. (2016). SAFETY DATA SHEET.
    • TCI Chemicals. (2025). SAFETY DATA SHEET.
    • Yildiz Technical University. (2014). General Chemistry Lab Safety.
    • Ariel University. (n.d.). Chemical Laboratory Safety.
    • Wikipedia. (n.d.). Undecane. Retrieved from [Link]

    • PubChem. (n.d.). Undecane. National Center for Biotechnology Information. Retrieved from [Link]

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    Handling

    Personal protective equipment for handling undecane-4,8-dione

    As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a self-validating system of risk mitigation. Undecane-4,8-dione (CAS 13505-35-6) is a linear diketone freque...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as a self-validating system of risk mitigation. Undecane-4,8-dione (CAS 13505-35-6) is a linear diketone frequently utilized as a critical intermediate in the synthesis of complex therapeutics, including cholesterol management compounds[1].

    Because undecane-4,8-dione is a low-melting solid, its physical state dictates highly specific logistical and safety parameters[2]. The primary operational hazards involve fine particulate inhalation during weighing and the potential dermal defatting typical of ketone exposure. This guide provides the definitive, step-by-step protocols required to handle this compound safely and effectively.

    Physicochemical Hazard Profile

    To design an effective safety protocol, we must first understand the physical parameters (PubChem CID 551337) that govern the chemical's behavior in a laboratory environment[2][3].

    PropertyValueOperational Hazard Implication
    CAS Number 13505-35-6Primary identifier for SDS cross-referencing and inventory tracking.
    Molecular Weight 184.27 g/mol Relevant for stoichiometric calculations during drug synthesis.
    Physical State Solid (at 20 °C)Generates airborne particulates during mechanical transfer.
    Melting Point 55 °CMelts slightly above room temperature; friction can cause localized melting.
    Boiling Point 284.8 °CLow volatility at standard ambient temperature and pressure.
    Flash Point 106.0 °CCombustible; requires storage away from strong oxidizers.

    Personal Protective Equipment (PPE) Matrix

    The selection of PPE must align with OSHA 29 CFR 1910.132 standards[4], prioritizing the causality between the chemical's properties and the protective barrier.

    • Ocular Protection : ANSI Z87.1 compliant chemical splash goggles.

      • Causality: Airborne dust from the solid diketone can cause mechanical irritation and chemical damage to the corneal epithelium. Standard safety glasses with side shields are insufficient for fine powders.

    • Dermal Protection (Hands) : Nitrile examination gloves (minimum 0.11 mm thickness).

      • Causality: Ketones act as lipid solvents, potentially defatting the skin and causing contact dermatitis. Nitrile provides an excellent barrier against solid undecane-4,8-dione. Note: If the compound is dissolved in a carrier solvent (e.g., dichloromethane), glove selection must be upgraded (e.g., to butyl rubber or PVA) based strictly on the solvent's breakthrough time.

    • Respiratory Protection : N95 or P100 particulate respirator.

      • Causality: Required only if engineering controls fail or are unavailable. The primary defense against inhalation of the 55 °C melting-point powder is handling the material within a certified chemical fume hood.

    Operational Workflow & Handling Protocol

    Every step in the handling process must be a self-validating system to ensure scientific integrity and operator safety. Do not proceed to the next step unless the previous condition is fully verified.

    Step 1: Pre-Operational Setup Verify that the chemical fume hood is operational. The self-validating check requires confirming the sash is at the correct height and the continuous airflow monitor reads >100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers and reducing agents.

    Step 2: PPE Donning & Inspection Inspect nitrile gloves for micro-tears by trapping air and applying light pressure[4]. Don a flame-resistant lab coat, ensuring the cuffs are tucked securely under the gloves to prevent skin exposure at the wrists.

    Step 3: Weighing and Dispensing Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Static electricity can cause the fine powder to aerosolize or adhere to surfaces, leading to inaccurate stoichiometric measurements and an increased exposure risk.

    Step 4: Dissolution and Transfer If transferring the solid to a reaction vessel, use a wide-neck powder funnel. Add the appropriate solvent slowly down the side of the glass. Causality: Rapid addition of solvent can cause splashing or rapid displacement of air, aerosolizing residual powder into the operator's breathing zone.

    Step 5: Decontamination Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to dissolve and remove any residual undecane-4,8-dione, followed by a dry wipe.

    G Start Pre-Operational Risk Assessment PPE Don Standard PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Airflow >100 fpm) PPE->Hood Weigh Weighing & Dispensing (Minimize Dust) Hood->Weigh Solvent Solvent Addition (Check Glove Compatibility) Weigh->Solvent Cleanup Decontamination & Waste Routing Solvent->Cleanup

    Workflow for the safe handling and dissolution of undecane-4,8-dione in a laboratory setting.

    Spill Management & Waste Disposal Plan

    • Spill Response : For solid spills, do not dry sweep . Dry sweeping aerosolizes the diketone. Instead, use a slightly damp absorbent pad (moistened with water or a mild solvent) to collect the powder. Place the contaminated materials into a compatible, sealable hazardous waste container.

    • Waste Disposal : Undecane-4,8-dione and any contaminated materials (including gloves and wipes) must be treated as hazardous chemical waste. Disposal must strictly adhere to EPA 40 CFR 262 guidelines for hazardous waste generators[5]. Label the container clearly with "Hazardous Waste: Undecane-4,8-dione (Toxic/Irritant)" and the accumulation start date. Do not flush any quantity down the laboratory sink.

    References

    • 4,8-Undecanedione | C11H20O2 | CID 551337, PubChem (National Center for Biotechnology Information), [Link]

    • 29 CFR 1910.132 - Personal Protective Equipment General Requirements, Occupational Safety and Health Administration (OSHA), [Link]

    • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste, Environmental Protection Agency (EPA), [Link]

    Sources

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